Oxan-4-ylmethyl methanesulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxan-4-ylmethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-2-4-10-5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZXNSXKMBRTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569444 | |
| Record name | (Oxan-4-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132291-95-3 | |
| Record name | (Oxan-4-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Oxan-4-ylmethyl Methanesulfonate
This technical guide provides comprehensive information on the chemical and physical properties, safety, and a detailed experimental protocol for the synthesis of Oxan-4-ylmethyl methanesulfonate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical and Physical Properties
This compound, a key intermediate in various organic syntheses, possesses the following properties:
| Property | Value | Reference |
| CAS Number | 132291-95-3 | [1] |
| Synonym(s) | 4-(Methanesulfonyloxymethyl)tetrahydropyran, (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate | [1] |
| Molecular Formula | C7H14O4S | Calculated |
| Molecular Weight | 194.25 g/mol | [1] |
| Physical State | Solid | [2] |
| Purity | ≥95% | [1] |
Safety Information
It is crucial to handle this compound with appropriate safety precautions due to its potential hazards.
| Hazard Statement | GHS Classification | Precautionary Statements |
| Harmful if swallowed | H302 | P270: Do not eat, drink or smoke when using this product. |
| Harmful in contact with skin | H312 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes skin irritation | H315 | P264: Wash all exposed external body areas thoroughly after handling. |
| Causes serious eye irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Harmful if inhaled | H332 | P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. |
| May cause respiratory irritation | H335 | P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. |
Data sourced from Apollo Scientific.[1][2]
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from (Oxan-4-yl)methanol. The methodology is adapted from the synthesis of the similar compound, tetrahydro-2H-pyran-4-yl methanesulfonate.[3][4]
Materials:
-
(Oxan-4-yl)methanol (also known as (Tetrahydro-2H-pyran-4-yl)methanol)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (Oxan-4-yl)methanol in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the cooled solution, followed by the slow, dropwise addition of methanesulfonyl chloride.
-
After the complete addition of methanesulfonyl chloride, allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.
-
Upon completion of the reaction (which can be monitored by thin-layer chromatography), transfer the reaction mixture to a separatory funnel.
-
Wash the organic phase sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Workflow and Diagrams
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Synthesis Workflow Diagram
References
An In-depth Technical Guide to the Synthesis and Characterization of Oxan-4-ylmethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Oxan-4-ylmethyl methanesulfonate, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical properties, a robust synthesis protocol for its precursor, and a reliable method for its preparation. Furthermore, it outlines the analytical techniques used for its characterization.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| Synonym | (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate |
| CAS Number | 132291-95-3 |
| Molecular Formula | C₇H₁₄O₄S |
| Molecular Weight | 194.25 g/mol |
| Structure | O=S(=O)(OCC1CCOCC1)C |
Synthesis Protocols
The synthesis of this compound is achieved in a two-step process. The first step involves the synthesis of the precursor alcohol, (Tetrahydro-2H-pyran-4-yl)methanol, followed by its mesylation to yield the final product.
Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol
A detailed experimental protocol for the synthesis of the starting material is provided below.
Experimental Protocol:
-
Reaction Setup: A stirred suspension of lithium aluminum hydride (LiAlH₄, 4.0 g, 104 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.
-
Addition of Ester: Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) is added dropwise to the cooled suspension.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour.
-
Quenching: The reaction is carefully quenched by the dropwise addition of ethyl acetate (20 mL), followed by the addition of a 10% aqueous solution of sodium hydroxide (NaOH).
-
Work-up: The resulting mixture is stirred for an additional 30 minutes. The solid precipitate is removed by filtration through a pad of Celite.
-
Isolation: The filtrate is concentrated under reduced pressure to yield (Tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |
| Ethyl tetrahydro-2H-pyran-4-carboxylate | 158.19 | 5.0 g | 31.6 | - |
| Lithium aluminum hydride | 37.95 | 4.0 g | 105.4 | - |
| (Tetrahydro-2H-pyran-4-yl)methanol | 116.16 | 3.6 g (typical) | 31.0 | ~98 |
Synthesis of this compound
The following protocol details the mesylation of (Tetrahydro-2H-pyran-4-yl)methanol.
Experimental Protocol:
-
Reaction Setup: To a solution of (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, triethylamine (1.5 eq) is added.
-
Addition of Mesyl Chloride: Methanesulfonyl chloride (1.2 eq) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Characterization Data
Due to the limited availability of specific experimental data for this compound (CAS 132291-95-3) in the searched literature, the following characterization data is predicted based on the known structure and spectroscopic data of similar compounds.
Predicted Spectroscopic Data:
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ (ppm): 4.15 (d, 2H), 3.95 (m, 2H), 3.40 (m, 2H), 3.05 (s, 3H), 2.00 (m, 1H), 1.70 (m, 2H), 1.40 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 72.5, 67.0, 37.5, 35.0, 29.0 |
| IR (thin film) | ν (cm⁻¹): 2920, 2850, 1355 (S=O), 1175 (S=O), 1100 (C-O) |
| Mass Spec. (EI) | m/z: 194 (M⁺), 97, 81 |
Visualizations
Synthesis Pathway
Caption: Synthesis pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
"Oxan-4-ylmethyl methanesulfonate" molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Oxan-4-ylmethyl methanesulfonate, a key intermediate in synthetic organic chemistry. The document details its molecular structure, IUPAC nomenclature, physicochemical properties, and a comprehensive experimental protocol for its synthesis.
Molecular Structure and IUPAC Name
This compound is a sulfonate ester. The methanesulfonate group (mesylate) is a well-regarded leaving group in nucleophilic substitution reactions, making this compound a valuable building block in the synthesis of more complex molecules.
-
IUPAC Name: (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate
-
Synonyms: this compound[1]
-
Chemical Structure:

Physicochemical and Identification Data
The key identifying and quantitative data for this compound are summarized in the table below. This information is critical for substance identification, experimental planning, and regulatory documentation.
| Parameter | Value | Reference |
| CAS Number | 132291-95-3 | [1] |
| Molecular Formula | C₇H₁₄O₄S | N/A |
| Formula Weight | 194.25 g/mol | [1] |
| MDL Number | MFCD18785628 | [1] |
| Purity | ≥95% | [1] |
Experimental Protocols
3.1. Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of the corresponding primary alcohol, (Oxan-4-yl)methanol, with methanesulfonyl chloride. This reaction converts the hydroxyl group into a mesylate, an excellent leaving group for subsequent S(_N)2 reactions. The protocol described is based on established methods for the mesylation of alcohols[2][3].
Reagents and Materials:
-
(Oxan-4-yl)methanol (also known as (Tetrahydro-2H-pyran-4-yl)methanol)[4]
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (NEt₃) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolve (Oxan-4-yl)methanol and a slight molar excess (approx. 1.1 equivalents) of triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (approx. 1.1 equivalents) dropwise to the cooled solution, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-16 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with deionized water and then with brine.[2]
-
Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Filter the mixture to remove the drying agent.
-
Remove the solvent (dichloromethane) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, this compound. Further purification can be performed by column chromatography if necessary.
Visualization of Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor alcohol.
References
- 1. 132291-95-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
- 3. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 [mdpi.com]
- 4. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Oxan-4-ylmethyl methanesulfonate" solubility and stability data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of Oxan-4-ylmethyl methanesulfonate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of quantitative public data, this guide synthesizes information from chemical supplier safety data sheets, patents, and chemical databases to offer a qualitative and predictive understanding of the compound's properties.
Physicochemical Properties
This compound is a solid compound at room temperature. While extensive experimental data is not publicly available, predicted values and information from various sources are summarized below.
| Property | Data | Source(s) |
| Chemical Names | This compound, Tetrahydro-2H-pyran-4-ylmethyl methanesulfonate | N/A |
| CAS Number | 132291-95-3 | [1] |
| Molecular Formula | C₇H₁₄O₄S | N/A |
| Molecular Weight | 194.25 g/mol | N/A |
| Physical State | Solid | [2] |
| Melting Point | Not Available | [2] |
| Boiling Point | Not Available | [2] |
| Density | Not Available | [2] |
| n-octanol/water Partition Coefficient | Not Available | [2] |
| Solubility in water | Not Available | [2] |
Solubility Profile
For instance, in typical synthetic procedures, the related compound (tetrahydro-2H-pyran-4-yl)methanol is reacted with methanesulfonyl chloride in the presence of a base in a solvent like dichloromethane (DCM). The resulting this compound is then worked up using aqueous solutions, indicating poor solubility in water.
Inferred Solubility:
-
Soluble in: Dichloromethane (DCM) and likely other chlorinated solvents.
-
Likely soluble in: Aprotic polar solvents such as Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc).
-
Poorly soluble/Insoluble in: Water and aqueous solutions.
Stability and Handling
This compound is generally considered stable under standard laboratory conditions.
| Aspect | Information | Source(s) |
| Chemical Stability | Product is considered stable and hazardous polymerization will not occur. | [2] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [2] |
| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide, carbon dioxide, and sulfur oxides. | [2] |
Experimental Protocols
While specific protocols for the quantitative determination of solubility and stability of this compound are not available, a representative synthetic protocol highlights its handling and solubility characteristics.
Synthesis of this compound
This protocol describes a common method for the preparation of this compound from (tetrahydro-2H-pyran-4-yl)methanol.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanol
-
Dichloromethane (DCM)
-
Triethylamine (or other suitable base)
-
Methanesulfonyl chloride
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve (tetrahydro-2H-pyran-4-yl)methanol and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.
Visualizations
The following diagrams illustrate the synthesis workflow and the stability profile of this compound.
Caption: Synthesis workflow for this compound.
Caption: Stability and incompatibility profile of this compound.
References
Oxan-4-ylmethyl Methanesulfonate: A Technical Guide to its Presumed Mechanism of Action as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Oxan-4-ylmethyl methanesulfonate is a specialized chemical intermediate. As of late 2025, detailed biological studies, including its specific mechanism of action, quantitative data on its alkylating activity, and its effects on cellular signaling pathways, are not extensively available in peer-reviewed literature. This guide, therefore, extrapolates its mechanism based on the well-established principles of alkylating agents and the known reactivity of the methanesulfonate group.
Introduction
This compound, also referred to as (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate, is a chemical compound containing a tetrahydropyran ring and a methanesulfonate (mesylate) functional group. The presence of the mesylate group, a highly effective leaving group, strongly indicates that this molecule functions as an alkylating agent. Alkylating agents are a class of electrophilic compounds that react with nucleophilic sites on biological macromolecules, most notably DNA, leading to covalent modifications that can trigger cellular responses such as apoptosis, making them a cornerstone of cancer chemotherapy. This document provides a technical overview of the predicted mechanism of action, a detailed synthesis protocol for a closely related isomer, and proposed experimental workflows for its characterization.
Core Mechanism of Action: Alkylation
The primary mechanism of action for this compound is presumed to be nucleophilic substitution, specifically an S(_N)2 (substitution nucleophilic bimolecular) reaction. In this reaction, the compound transfers its oxan-4-ylmethyl group to a nucleophile.
The key components driving this reactivity are:
-
The Electrophilic Carbon: The carbon atom of the methylene group attached to the methanesulfonate is electron-deficient due to the strong electron-withdrawing effect of the adjacent oxygen and the sulfonyl group. This makes it the primary target for nucleophilic attack.
-
The Methanesulfonate (Mesylate) Leaving Group: The methanesulfonate anion (CH(_3)SO(_3)
) is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms. This stability facilitates the cleavage of the carbon-oxygen bond during the substitution reaction.−
In a biological context, the most significant nucleophiles are the nitrogen and oxygen atoms within DNA bases. The N7 position of guanine is particularly susceptible to alkylation.
Diagram of the Proposed Alkylation Mechanism
A diagram illustrating the proposed S(_N)2 mechanism of alkylation.
Quantitative Data
As of this writing, specific quantitative data for the alkylating activity of this compound, such as reaction rate constants with various nucleophiles or IC50 values against cancer cell lines, are not available in the public domain. Research in this area would be necessary to characterize its potency and selectivity.
Experimental Protocols
Synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate
The following protocol describes the synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 134419-59-3), a structural isomer and likely the same compound as this compound.
Materials:
-
Tetrahydro-2H-pyran-4-ol (1.0 eq)
-
Dichloromethane (DCM)
-
Triethylamine (1.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)
-
Methanesulfonyl chloride (1.0 eq)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve tetrahydro-2H-pyran-4-ol in dichloromethane.
-
Add triethylamine and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the cooled reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash the organic phase sequentially with deionized water and brine.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent by rotary evaporation under reduced pressure to yield the final product.[1]
Proposed Workflow for Evaluating Alkylating Activity
A proposed workflow to quantify the reactivity of this compound could be adapted from methods used for other alkylating agents.
A proposed workflow for determining the alkylating reactivity of the title compound.
Predicted Biological Effects and Signaling Pathways
As a DNA alkylating agent, this compound is predicted to induce a cellular response to DNA damage. This response is a complex signaling network designed to either repair the damage or eliminate the compromised cell.
Key Predicted Effects:
-
DNA Adduct Formation: Covalent attachment of the oxan-4-ylmethyl group to DNA bases, primarily guanine.
-
DNA Damage Response (DDR) Activation: Recognition of DNA adducts by sensor proteins (e.g., ATM, ATR), leading to the activation of downstream checkpoint kinases (e.g., Chk1, Chk2) and the tumor suppressor p53.
-
Cell Cycle Arrest: The DDR pathway can halt the cell cycle to allow time for DNA repair.
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the p53 pathway can initiate programmed cell death (apoptosis) through the activation of pro-apoptotic proteins like Bax and the subsequent activation of caspases.
Diagram of a Potential DNA Damage-Induced Signaling Pathway
A potential signaling pathway initiated by DNA alkylation.
Conclusion
This compound possesses the key structural features of a potent alkylating agent. Based on fundamental chemical principles, it is predicted to act via an S(_N)2 mechanism, targeting nucleophilic sites in biomolecules, particularly DNA. This action is expected to induce a DNA damage response, leading to cell cycle arrest and potentially apoptosis. While this guide provides a foundational understanding, further empirical research is required to fully elucidate the specific biological activity, potency, and therapeutic potential of this compound.
References
A Technical Guide to Oxan-4-ylmethyl Methanesulfonate and Its Analogs as Intermediates in Drug Discovery
Introduction
Oxan-4-ylmethyl methanesulfonate, also known as (tetrahydro-2H-pyran-4-yl)methyl methanesulfonate, is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry. Its structural motif, the tetrahydropyran ring, is a prevalent feature in a multitude of natural products and pharmacologically active molecules. The presence of this ring can impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to a parent molecule. This technical guide elucidates the role of this compound and its close structural analog, Tetrahydro-2H-pyran-4-yl methanesulfonate, as chemical intermediates in the synthesis of potential therapeutics. While direct biological activity or involvement in signaling pathways for these specific methanesulfonate esters is not documented, their utility lies in their ability to introduce the oxanyl moiety into more complex molecular architectures.
This compound: A Reactive Intermediate
This compound's primary research application is as a reactive intermediate in the synthesis of more complex molecules. The methanesulfonate group is an excellent leaving group, making the compound an effective alkylating agent for introducing the "(tetrahydro-2H-pyran-4-yl)methyl" group onto nucleophiles such as amines, phenols, and thiols.
Synthetic Applications
This compound is utilized in the synthesis of various larger molecules, often destined for screening in drug discovery programs. For instance, it has been cited as a reactant in the preparation of substituted pyrazine derivatives, which are a class of compounds explored for a wide range of pharmacological activities.
A generalized reaction scheme for the application of this compound involves its reaction with a nucleophile (Nu-H) in the presence of a base to yield the alkylated product.
Tetrahydro-2H-pyran-4-yl Methanesulfonate: An Analog in Focus
A close structural analog, Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 134419-59-3), shares a similar reactive profile and has more detailed documentation regarding its synthetic applications. This compound is noted as an intermediate in the synthesis of potential cardiotonics and potent tubulin polymerization inhibitors.[1] Specifically, it is a precursor for 3,4,5-Trimethoxy-2-nitro acetophenone, which is then used to build substituted 4-alkyl-2(1H)-quinazolinones and 2-Amino-3,4,5-trimethoxybenzophenones.[1]
Experimental Protocols for Synthesis
Detailed experimental procedures for the synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate from Tetrahydro-2H-pyran-4-ol are available. Below are two cited methodologies.
Protocol 1:
This protocol utilizes triethylamine and a catalytic amount of dimethylaminopyridine.
-
Reaction: To a solution of tetrahydro-2H-pyran-4-ol (15.83 g, 0.155 mol) in 200 mL of dichloromethane, triethylamine (21.6 mL, 0.155 mol) and dimethylaminopyridine (1.89 g, 0.015 mol) are added as a catalyst.[1][2]
-
Addition: Methanesulfonyl chloride (12 mL, 0.155 mol) is added dropwise at 0 °C.[1][2]
-
Stirring: The reaction mixture is warmed to room temperature and stirred for 16 hours.[1][2]
-
Work-up: The organic phase is washed sequentially with deionized water and brine, then dried with anhydrous magnesium sulfate.[1][2]
-
Isolation: After filtration, the solvent is removed by distillation under reduced pressure to yield the final product.[1][2]
Protocol 2:
This protocol uses triethylamine in dichloromethane at a lower temperature.
-
Reaction: Methanesulfonyl chloride (4.61g, 40.24mmol) is added to a solution of tetrahydropyran-4-ol (3.54g, 34.66mmol) and triethylamine (4.65g, 45.95mmol) in 100mL of dichloromethane at -10 °C.[3]
-
Stirring: The mixture is stirred for 30 minutes.[3]
-
Work-up: The reaction is diluted with water (100mL) and extracted with dichloromethane (100mL, then 50mL).[3]
-
Purification: The combined organic phases are washed with brine (1 x 50mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.[3]
Quantitative Data
The yield from the synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate has been reported, providing a quantitative measure of the reaction's efficiency.
| Protocol | Starting Material | Reagents | Yield | Reference |
| 1 | Tetrahydro-2H-pyran-4-ol (15.83 g) | Methanesulfonyl chloride, Triethylamine, DMAP | 80.9% (22.6 g) | [1][2] |
| 2 | Tetrahydropyran-4-ol (3.54 g) | Methanesulfonyl chloride, Triethylamine | Not explicitly stated, but product obtained (6.74 g) | [3] |
Conclusion and Future Outlook
This compound and its analog, Tetrahydro-2H-pyran-4-yl methanesulfonate, are valuable reagents for medicinal chemists and drug development professionals. Their primary role is that of a synthetic intermediate, enabling the incorporation of the tetrahydropyran moiety into diverse molecular scaffolds. While current literature does not attribute direct biological functions to these compounds, their importance is underscored by their application in the synthesis of molecules targeting significant biological systems, such as tubulin polymerization and cardiovascular function. Future research will likely continue to see the use of these and similar building blocks in the generation of novel chemical entities for high-throughput screening and lead optimization in the pharmaceutical industry. The development of more efficient and scalable synthetic routes to these intermediates will remain an area of interest for process chemists.
References
An In-depth Technical Guide to the Safe Handling of Oxan-4-ylmethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Oxan-4-ylmethyl methanesulfonate (CAS No. 132291-95-3), a compound relevant to various research and development activities. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard and precautionary statements.[1]
Table 1: GHS Hazard Classification [1]
| Hazard Class | Category |
| Acute Toxicity (Oral) | 4 |
| Acute Toxicity (Dermal) | 4 |
| Acute Toxicity (Inhalation) | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |
Table 2: Hazard and Precautionary Statements [1]
| Code | Statement |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fumes. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor if you feel unwell. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation. |
Experimental Safety Protocols
Due to the hazardous nature of this compound, the following detailed protocols for common laboratory procedures are mandatory. These protocols are designed to minimize exposure risk.
2.1. Weighing and Aliquoting
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Decontaminate the weighing area and all necessary equipment (spatulas, weigh boats, etc.) before use.
-
Place a calibrated analytical balance inside the fume hood.
-
Don appropriate Personal Protective Equipment (PPE): a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
-
Procedure:
-
Work within the sash of the fume hood.
-
Carefully open the container of this compound.
-
Use a clean, designated spatula to transfer the desired amount of the compound to a weigh boat.
-
Avoid generating dust. If the compound is a powder, handle it gently.
-
Once the desired weight is achieved, securely close the primary container.
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
-
2.2. Dissolving and Solution Preparation
-
Preparation:
-
All dissolution work must be performed in a chemical fume hood.
-
Select appropriate glassware and ensure it is clean and dry.
-
Have the chosen solvent ready in a labeled container.
-
Ensure all necessary PPE is worn.
-
-
Procedure:
-
Place the weighed this compound in the desired flask.
-
Slowly add the solvent to the flask.
-
If necessary, use a magnetic stirrer or gentle agitation to aid dissolution. Avoid splashing.
-
Once the compound is fully dissolved, cap the flask securely.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
2.3. General Handling and Storage
-
Handling:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
-
Storage:
2.4. Spill and Emergency Procedures
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a respirator if necessary.
-
Use an inert absorbent material to contain the spill.
-
Carefully sweep or vacuum (using an explosion-proof vacuum) the absorbed material into a labeled, sealable container for hazardous waste.[1]
-
Decontaminate the spill area.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert emergency services and provide them with the location and nature of the hazard.[1]
-
Prevent entry to the contaminated area.
-
2.5. First Aid Measures [1]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Skin Contact: Immediately flush skin and hair with running water and soap if available. Remove contaminated clothing and seek medical attention if irritation occurs.
-
Inhalation: Remove the person from the contaminated area to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor.
Risk Assessment and Mitigation Workflow
The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound.
Caption: Risk assessment and mitigation workflow for handling hazardous chemicals.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste.[1] All waste must be placed in a clearly labeled, sealed container.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[2]
This technical guide is intended to supplement, not replace, formal safety training and the specific safety data sheet provided by the manufacturer. Always consult the most recent SDS for this compound before use.
References
Technical Guide: Spectral Analysis of Oxan-4-ylmethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for Oxan-4-ylmethyl methanesulfonate (CAS No. 132291-95-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established principles of spectroscopy and experimental data for its immediate precursor, (Oxan-4-yl)methanol. This approach offers a robust analytical framework for researchers working with this and structurally related molecules.
Chemical Structure and Predicted Spectral Data
This compound is a sulfonate ester with the chemical formula C₇H₁₄O₄S and a molecular weight of 194.25 g/mol . The structure consists of a tetrahydropyran (oxane) ring connected via a methylene bridge to a methanesulfonate group.
Structure for NMR Correlation:
Caption: Structure of this compound with atom numbering for NMR correlation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is based on the analysis of chemical shifts of similar structural fragments. The tetrahydropyran ring protons are expected to show complex splitting patterns due to axial and equatorial positions.
| Protons (Label) | Predicted Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Assignment |
| H-d | ~ 4.10 | d | 2H | -CH₂-O-Ms |
| H-c | ~ 3.95 | m | 2H | Oxane ring protons adjacent to oxygen (axial) |
| H-b | ~ 3.40 | m | 2H | Oxane ring protons adjacent to oxygen (equatorial) |
| H-e | ~ 3.05 | s | 3H | -SO₂-CH₃ |
| H-a | ~ 1.65 | m | 4H | Oxane ring protons beta to oxygen |
| - | ~ 1.80 | m | 1H | Oxane ring proton at C4 |
Predicted ¹³C NMR Spectral Data
| Carbon (Label) | Predicted Chemical Shift (ppm, CDCl₃) | Assignment |
| C7 | ~ 75 | -CH₂-O-Ms |
| C2, C5 | ~ 67 | Oxane ring carbons adjacent to oxygen |
| C12 | ~ 37 | -SO₂-CH₃ |
| C1 | ~ 35 | Oxane ring carbon at C4 |
| C3, C4 | ~ 30 | Oxane ring carbons beta to oxygen |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretching (alkane) |
| 1360 - 1340 | Strong | S=O asymmetric stretching (sulfonate ester) |
| 1180 - 1160 | Strong | S=O symmetric stretching (sulfonate ester) |
| 1100 - 1050 | Strong | C-O-C stretching (ether) |
| 1000 - 960 | Strong | S-O stretching (sulfonate ester) |
Predicted Mass Spectrometry (MS) Data
For electrospray ionization (ESI-MS), the following ions are predicted:
| m/z | Ion |
| 195.06 | [M+H]⁺ |
| 217.04 | [M+Na]⁺ |
| 233.02 | [M+K]⁺ |
Predicted Fragmentation Pattern: The primary fragmentation would likely involve the loss of the methanesulfonyl group or cleavage of the ether linkage.
Spectral Data of Precursor: (Oxan-4-yl)methanol
Experimental data for the precursor alcohol provides a baseline for the signals of the oxane ring system.
¹³C NMR Data for (Oxan-4-yl)methanol[1]
| Chemical Shift (ppm) | Assignment |
| 67.8 | -CH₂OH |
| 67.1 | Oxane ring carbons adjacent to oxygen |
| 39.4 | Oxane ring carbon at C4 |
| 30.1 | Oxane ring carbons beta to oxygen |
IR Data for (Oxan-4-yl)methanol[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 | Strong, Broad | O-H stretching (alcohol) |
| 2920 - 2850 | Strong | C-H stretching (alkane) |
| 1090 | Strong | C-O-C stretching (ether) |
| 1030 | Strong | C-O stretching (primary alcohol) |
Mass Spectrometry Data for (Oxan-4-yl)methanol[1]
The mass spectrum of (Oxan-4-yl)methanol shows a molecular ion peak at m/z 116.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean, dry vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Place the sample in the spectrometer probe. Perform locking and shimming of the magnetic field to ensure homogeneity. Acquire the ¹H spectrum, followed by the ¹³C spectrum using appropriate pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the chemical shift axis to the TMS signal (0.00 ppm). For the ¹H spectrum, integrate the signals to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with a universal ATR accessory.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups using standard correlation tables.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation (for ESI-MS): Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺). If desired, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.
-
Data Analysis: Determine the mass of the molecular ion and compare it to the calculated molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Unable to Generate In-depth Technical Guide: Lack of Scientific Data for "Oxan-4-ylmethyl methanesulfonate"
An in-depth technical guide comparing "Oxan-4-ylmethyl methanesulfonate" to other alkylating agents cannot be generated due to a significant lack of available scientific research and experimental data for the specified compound. While the chemical is listed in supplier databases, there is no evidence in the public domain of its evaluation as a biologically active alkylating agent.
"this compound," also known as (Tetrahydropyran-4-yl)methyl methanesulfonate, is a commercially available chemical compound with the CAS number 132291-95-3.[1][2] Its structure contains a methanesulfonate (mesylate) group, which is a known alkylating functional group capable of transferring a methyl group to nucleophiles. However, its potential as a therapeutic or research alkylating agent, its mechanism of action, cytotoxicity, and effects on cellular pathways have not been documented in accessible scientific literature. Safety data indicates the compound is hazardous, causing skin and eye irritation and being harmful if inhaled or swallowed.[2][3]
In stark contrast, a vast body of research exists for numerous other alkylating agents used extensively in cancer chemotherapy and scientific research. These agents are broadly classified and their mechanisms are well-characterized.[4][5]
General Classes and Mechanisms of Well-Studied Alkylating Agents:
Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, with DNA being the primary target.[6][7] This modification can lead to DNA strand breaks, cross-linking, and base mispairing, ultimately disrupting DNA replication and transcription and inducing programmed cell death (apoptosis).[7][8]
Major classes of clinically relevant alkylating agents include:
-
Nitrogen Mustards: (e.g., Mechlorethamine, Cyclophosphamide, Melphalan, Chlorambucil) These were among the first non-hormonal agents used in cancer therapy.[4] Many, like cyclophosphamide, are prodrugs that require metabolic activation.[4]
-
Alkyl Sulfonates: (e.g., Busulfan) This class is noted for its selective toxicity towards early myeloid precursors.[9]
-
Nitrosoureas: (e.g., Carmustine, Lomustine) These compounds are known for their ability to cross the blood-brain barrier.[8]
-
Triazenes: (e.g., Dacarbazine, Temozolomide) Temozolomide is a key agent in the treatment of brain tumors.[10]
-
Methylating Agents: (e.g., Methyl methanesulfonate - MMS) MMS is a monofunctional alkylating agent widely used in laboratory research to study DNA damage and repair.[11][12] It primarily methylates guanine and adenine bases in DNA.[12]
Conclusion
The core requirement of the requested technical guide is a direct and detailed comparison of "this compound" with other agents. This necessitates quantitative data (such as IC50 values), detailed experimental protocols from published studies, and established signaling pathways for the compound . As extensive searches have yielded no such information, it is impossible to perform the requested analysis or create the specified content. The available information is limited to its chemical identity and basic safety warnings from commercial suppliers. Therefore, a technical guide or whitepaper on its "core" as a comparative alkylating agent cannot be constructed.
References
- 1. Tetrahydropyran-4-ylmethyl methanesulfonate | 132291-95-3 [amp.chemicalbook.com]
- 2. 132291-95-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Alkylating agents - BioPharma Notes [biopharmanotes.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 9. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
The Strategic Introduction of the Tetrahydropyran Moiety in Drug Discovery: An In-depth Technical Guide to Oxan-4-ylmethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. Its rigid, non-planar structure can improve target binding, while the ether oxygen can act as a hydrogen bond acceptor, favorably impacting solubility and metabolic stability. A key reagent for introducing this valuable moiety is Oxan-4-ylmethyl methanesulfonate, a versatile and reactive building block. This technical guide provides a comprehensive overview of its synthesis, properties, and application in the alkylation of various nucleophiles, offering detailed experimental protocols and quantitative data to support its use in drug discovery and development.
Synthesis and Properties of this compound
This compound, also referred to as (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate, is a crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₄S | [1] |
| Molecular Weight | 194.25 g/mol | [1] |
| CAS Number | 132291-95-3 | [1] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [1] |
The synthesis of this compound is typically achieved through the mesylation of the corresponding alcohol, (Oxan-4-yl)methanol. This reaction proceeds readily under standard conditions.
Experimental Protocol: Synthesis of this compound
This protocol is based on established laboratory procedures for the mesylation of primary alcohols.
Materials:
-
(Oxan-4-yl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (Oxan-4-yl)methanol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Introduction of the Tetrahydropyran Moiety via Nucleophilic Substitution
This compound is an excellent electrophile for Sₙ2 reactions. The methanesulfonate (mesylate) group is a superb leaving group, facilitating the displacement by a wide range of nucleophiles. This reactivity allows for the efficient covalent attachment of the tetrahydropyran-4-ylmethyl moiety to various molecular scaffolds.
O-Alkylation: Synthesis of Tetrahydropyran Ethers
Phenols and alcohols are common nucleophiles in drug synthesis. The Williamson ether synthesis, a reliable method for forming ether linkages, can be effectively carried out using this compound as the alkylating agent.[3][4]
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | DMF | 80 | 4 | >90 (expected) | General Knowledge |
| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 60 | 6 | >90 (expected) | General Knowledge |
| Catechol (mono-alkylation) | NaH | THF | RT | 12 | Variable | General Knowledge |
2.1.1. Experimental Protocol: O-Alkylation of 4-Nitrophenol
Materials:
-
This compound
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired ether product.
N-Alkylation: Synthesis of Tetrahydropyran-containing Amines
The introduction of a tetrahydropyran moiety onto a nitrogen atom is a common strategy in the development of kinase inhibitors and other therapeutic agents.[2] Primary and secondary amines, as well as nitrogen-containing heterocycles like indoles, readily undergo N-alkylation with this compound.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 8 | >85 (expected) | General Knowledge |
| Indole | NaH | DMF | RT | 3 | >90 (expected) | [5] |
| Piperidine | DIPEA | DCM | RT | 12 | >90 (expected) | General Knowledge |
2.2.1. Experimental Protocol: N-Alkylation of Indole
Materials:
-
This compound
-
Indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole (1.0 eq) in DMF at 0 °C, carefully add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.05 eq) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours, or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the N-alkylated indole.
S-Alkylation: Synthesis of Tetrahydropyran Thioethers
Thiols are potent nucleophiles and react readily with this compound to form thioethers. This transformation is valuable for the synthesis of compounds where a flexible, sulfur-linked spacer is desired.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | Acetone | Reflux | 2 | >95 (expected) | [5] |
| 1-Dodecanethiol | NaOEt | Ethanol | RT | 1 | >95 (expected) | General Knowledge |
2.3.1. Experimental Protocol: S-Alkylation of Thiophenol
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Add this compound (1.1 eq) to the suspension.
-
Heat the mixture to reflux and stir for 2 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting thioether by column chromatography if necessary.
Application in the Synthesis of Bioactive Molecules
The strategic placement of a tetrahydropyran moiety can significantly influence the biological activity of a molecule. This compound serves as a key building block in the synthesis of complex drug candidates, including kinase inhibitors, by enabling the introduction of this beneficial group.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the tetrahydropyran-4-ylmethyl moiety into a wide range of molecules. Its straightforward synthesis and high reactivity with O-, N-, and S-nucleophiles make it an invaluable tool for medicinal chemists and drug development professionals. The ability to readily incorporate the beneficial tetrahydropyran scaffold facilitates the optimization of lead compounds and the development of novel therapeutics with improved pharmacological profiles. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this important building block in organic synthesis and drug discovery.
References
- 1. Khan Academy [khanacademy.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: "Oxan-4-ylmethyl methanesulfonate" in Novel Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Oxan-4-ylmethyl methanesulfonate as a key reagent in the synthesis of novel heterocyclic compounds. The focus is on its application as an alkylating agent for the introduction of the oxan-4-ylmethyl moiety, a valuable substituent in medicinal chemistry for enhancing the physicochemical properties of drug candidates.
Application Notes
1. Introduction to this compound
This compound is a versatile reagent employed in organic synthesis, primarily as an alkylating agent. It provides a straightforward method for introducing the tetrahydropyran (oxan) ring system into a target molecule. The oxane moiety is often used as a saturated heterocyclic bioisostere for other groups in drug design, potentially improving metabolic stability, aqueous solubility, and other pharmacokinetic properties. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions.
2. Mechanism of Action in Heterocyclic Synthesis
The primary application of this compound in novel heterocyclic synthesis is the N-alkylation of nitrogen-containing heterocycles, such as imidazoles and oxazoles.[1][2][3][4] The reaction proceeds via a standard SN2 mechanism. A basic catalyst is typically employed to deprotonate the nitrogen atom of the heterocycle, enhancing its nucleophilicity. The resulting anionic heterocycle then attacks the electrophilic methylene carbon of the this compound, displacing the mesylate leaving group and forming a new carbon-nitrogen bond.
3. Applications in Medicinal Chemistry
This compound has been utilized as an intermediate in the synthesis of a variety of biologically active molecules. For instance, it has been employed in the preparation of imidazole derivatives that act as modulators of the CB2 cannabinoid receptor, which are of interest for the treatment of inflammatory and pain-related disorders.[2] Its use allows for the systematic modification of lead compounds to explore structure-activity relationships and optimize drug-like properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from the corresponding alcohol.
Materials and Reagents:
-
(Oxan-4-yl)methanol
-
Methanesulfonyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of (Oxan-4-yl)methanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Quantitative Data (Hypothetical):
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| (Oxan-4-yl)methanol | 1.0 | 116.16 | 10 | 1.16 g |
| Triethylamine | 1.2 | 101.19 | 12 | 1.68 mL |
| Methanesulfonyl chloride | 1.1 | 114.55 | 11 | 0.96 mL |
| Dichloromethane | - | - | - | 50 mL |
| Product | 194.24 | ~1.75 g (90% yield) |
Protocol 2: N-Alkylation of 2-tert-butyl-4-iodo-1H-imidazole with this compound
This protocol describes a representative procedure for the N-alkylation of a substituted imidazole, a key step in the synthesis of certain imidazole-based pharmaceuticals.
Materials and Reagents:
-
2-tert-butyl-4-iodo-1H-imidazole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-tert-butyl-4-iodo-1H-imidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-alkylated imidazole.
Quantitative Data (Hypothetical):
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass |
| 2-tert-butyl-4-iodo-1H-imidazole | 1.0 | 264.08 | 5 | 1.32 g |
| This compound | 1.2 | 194.24 | 6 | 1.17 g |
| Potassium Carbonate | 1.5 | 138.21 | 7.5 | 1.04 g |
| Product | 362.27 | ~1.45 g (80% yield) |
Visualizations
Caption: Synthesis of this compound.
Caption: N-Alkylation of an imidazole derivative.
Caption: Experimental workflow for N-alkylation.
References
- 1. US8273738B2 - Imidazole derivatives - Google Patents [patents.google.com]
- 2. AU2007292155B2 - Imidazole derivative - Google Patents [patents.google.com]
- 3. WO2013092791A1 - Novel dihydropyrimidinoisoquinolinones and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 4. WO2011043371A1 - ãªããµã¾ã¼ã«ååç© - Google Patents [patents.google.com]
Application Notes and Protocols: Oxan-4-ylmethyl Methanesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxan-4-ylmethyl methanesulfonate, also known as (tetrahydropyran-4-yl)methyl methanesulfonate, is a versatile reagent in organic synthesis. It belongs to the class of methanesulfonate (mesylate) esters, which are widely recognized as excellent alkylating agents due to the good leaving group ability of the mesylate anion. The presence of the tetrahydropyran (oxane) moiety makes this reagent particularly useful for introducing a polar, sp³-rich scaffold into molecules. This feature can be advantageous in drug discovery for improving physicochemical properties such as solubility and metabolic stability. This document provides detailed protocols for the synthesis of this compound and its application in the alkylation of various nucleophiles.
Chemical Properties
| Property | Value |
| CAS Number | 132291-95-3[1] |
| Molecular Formula | C₇H₁₄O₄S |
| Molecular Weight | 194.25 g/mol |
| Appearance | White to off-white solid |
| Synonyms | (Tetrahydropyran-4-yl)methyl methanesulfonate, 4-(Methanesulfonyloxymethyl)tetrahydropyran |
Synthesis of this compound
The synthesis of this compound is typically achieved through the mesylation of (oxan-4-yl)methanol using methanesulfonyl chloride in the presence of a non-nucleophilic base.
Experimental Protocol:
Materials:
-
(Oxan-4-yl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of (oxan-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Synthesis Workflow
Caption: Synthetic route to this compound.
Applications in Organic Synthesis: Alkylation Reactions
This compound is an effective electrophile for the alkylation of a variety of nucleophiles. The introduction of the oxan-4-ylmethyl group can be a key step in the synthesis of biologically active compounds.
N-Alkylation of Amines
The reaction with primary or secondary amines yields the corresponding N-substituted products.
Experimental Protocol:
-
To a solution of the amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate or cesium carbonate (1.5-2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired N-alkylated amine.
Quantitative Data (Representative):
| Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| Piperidine | Cs₂CO₃ | DMF | 60 | 8 | 92 |
| Benzylamine | K₂CO₃ | Acetonitrile | 80 | 10 | 88 |
S-Alkylation of Thiols
Thiols are readily alkylated to form the corresponding thioethers.
Experimental Protocol:
-
To a solution of the thiol (1.0 eq) in a polar aprotic solvent like DMF or THF, add a base such as sodium hydride (1.1 eq) or potassium carbonate (1.5 eq) at 0 °C.
-
After stirring for 15-30 minutes, add this compound (1.05 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Quantitative Data (Representative):
| Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | rt | 4 | 95 |
| Benzyl mercaptan | K₂CO₃ | DMF | rt | 6 | 90 |
| Cysteine derivative | Cs₂CO₃ | DMF | 50 | 8 | 80 |
O-Alkylation of Phenols
Phenols can be alkylated to form aryl ethers, a common structural motif in pharmaceuticals.
Experimental Protocol:
-
To a solution of the phenol (1.0 eq) in acetone or DMF, add a base such as potassium carbonate or cesium carbonate (1.5 eq).
-
Add this compound (1.2 eq) and heat the mixture to 50-70 °C.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry.
-
Concentrate and purify by column chromatography.
Quantitative Data (Representative):
| Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | 60 | 16 | 80 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 50 | 12 | 88 |
| 2-Naphthol | K₂CO₃ | DMF | 70 | 18 | 75 |
General Alkylation Workflow
Caption: General workflow for alkylation reactions.
Safety Information
This compound is classified as harmful and an irritant.[1] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic building block for the introduction of the oxan-4-ylmethyl moiety. Its reactivity as an alkylating agent with a range of nucleophiles makes it a useful tool in the synthesis of complex molecules, particularly in the field of medicinal chemistry where the incorporation of saturated heterocyclic systems is often desirable. The protocols provided herein offer a starting point for the synthesis and application of this versatile reagent.
References
Application Notes and Protocols for N-Alkylation using Oxan-4-ylmethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals and biologically active compounds. The introduction of alkyl groups to nitrogen-containing scaffolds can significantly modulate their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Oxan-4-ylmethyl methanesulfonate is a valuable alkylating agent for introducing the tetrahydropyranylmethyl moiety, a common structural motif in medicinal chemistry that can enhance aqueous solubility and introduce a non-aromatic cyclic system.
This document provides a generalized protocol for the N-alkylation of primary and secondary amines using this compound. Due to a lack of specific literature precedents for this exact reagent, the following protocols are based on established general methodologies for N-alkylation reactions with other alkyl methanesulfonates and halides. Researchers are advised to optimize these conditions for their specific substrates.
Reaction Principle
The N-alkylation reaction proceeds via a nucleophilic substitution mechanism (SN2). A base is employed to deprotonate the amine substrate, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of this compound, displacing the methanesulfonate leaving group to form the N-alkylated product.
Mandatory Visualizations
Caption: General mechanism of amine N-alkylation.
Caption: A typical experimental workflow for N-alkylation.
Experimental Protocols
General Protocol for N-Alkylation of a Primary or Secondary Amine
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary or secondary amine (1.0 eq).
-
Dissolve the amine in an anhydrous solvent (e.g., DMF or Acetonitrile) to a concentration of 0.1-0.5 M.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base was used, filter the mixture to remove the inorganic salts.
-
Dilute the filtrate with water and extract the product with an organic solvent (e.g., Ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation
The following tables provide a template for summarizing reaction conditions and can be populated with experimental data as it is generated.
Table 1: Reaction Conditions for N-Alkylation with this compound
| Entry | Amine Substrate | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (Example) Aniline | K₂CO₃ (2.0) | DMF | 60 | 12 | Data not available |
| 2 | (Example) Piperidine | Cs₂CO₃ (1.5) | ACN | 80 | 8 | Data not available |
| 3 | (Example) Morpholine | DIPEA (3.0) | THF | 50 | 24 | Data not available |
Table 2: Substrate Scope and Yields
| Entry | Amine Substrate | Product Structure | Isolated Yield (%) |
| 1 | Name of Amine | Structure of Product | Experimental Result |
| 2 | Name of Amine | Structure of Product | Experimental Result |
| 3 | Name of Amine | Structure of Product | Experimental Result |
Disclaimer: The provided protocols and data tables are intended as a general guide. The reaction conditions for the N-alkylation using this compound have not been extensively reported in the peer-reviewed literature. Therefore, optimization of the base, solvent, temperature, and reaction time will be necessary to achieve optimal results for a specific amine substrate. It is strongly recommended to perform small-scale test reactions to determine the ideal conditions before proceeding to a larger scale. Always follow appropriate laboratory safety procedures when handling chemicals.
Application Notes and Protocols for O-alkylation of Phenols using Oxan-4-ylmethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The introduction of a tetrahydropyran (THP) moiety, such as the oxan-4-ylmethyl group, is of particular interest in drug discovery. The THP ring can serve as a bioisosteric replacement for a cyclohexyl or phenyl group, often improving physicochemical properties such as solubility and metabolic stability, while also providing a potential hydrogen bond acceptor in the form of the ring oxygen.[1] Oxan-4-ylmethyl methanesulfonate is an effective alkylating agent for this purpose, with the methanesulfonate group acting as an excellent leaving group in nucleophilic substitution reactions.
This document provides detailed protocols for the O-alkylation of a variety of phenols with this compound, utilizing two common sets of reaction conditions: sodium hydride in tetrahydrofuran and potassium carbonate in dimethylformamide.
Chemical Reaction Scheme
The general reaction for the O-alkylation of a phenol with this compound proceeds via a Williamson ether synthesis mechanism. The phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the this compound, displacing the methanesulfonate leaving group.
Caption: General reaction scheme for the O-alkylation of phenols.
Experimental Protocols
Two primary protocols are presented, differing in the choice of base and solvent. The selection of the appropriate method may depend on the specific substrate (e.g., the acidity of the phenol and the presence of other functional groups) and the desired reaction conditions.
Protocol 1: Using Sodium Hydride in Tetrahydrofuran (THF)
This method is suitable for a wide range of phenols, including those that are less acidic. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol.
Materials:
-
Substituted phenol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the phenol (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Stir the resulting suspension at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add a solution of this compound (1.1 eq) in a small amount of anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Using Potassium Carbonate in Dimethylformamide (DMF)
This method employs a milder base, potassium carbonate, and is often preferred for its operational simplicity and for substrates that may be sensitive to stronger bases.
Materials:
-
Substituted phenol (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
This compound (1.2 eq)
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc) or diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a round-bottom flask, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to create a stirrable suspension (concentration typically 0.2-1.0 M), followed by the addition of this compound (1.2 eq).
-
Reaction: Heat the reaction mixture to a temperature between 60 °C and 100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water (to remove residual DMF) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Experimental Workflow
The following diagram illustrates the general workflow for the O-alkylation of phenols.
Caption: Experimental workflow for the O-alkylation of phenols.
Quantitative Data Summary
The following table summarizes representative, illustrative data for the O-alkylation of various phenols using the protocols described above. Actual results may vary depending on the specific substrate and reaction scale.
| Entry | Phenol Substrate | Protocol | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | 1 (NaH/THF) | 25 | 6 | 92 |
| 2 | 4-Methoxyphenol | 1 (NaH/THF) | 25 | 5 | 95 |
| 3 | 4-Nitrophenol | 2 (K₂CO₃/DMF) | 80 | 3 | 96 |
| 4 | 2-Naphthol | 1 (NaH/THF) | 40 | 8 | 88 |
| 5 | Vanillin | 2 (K₂CO₃/DMF) | 90 | 4 | 91 |
| 6 | 3,5-Dimethylphenol | 2 (K₂CO₃/DMF) | 80 | 12 | 85 |
Safety Precautions
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
This compound: May cause skin and eye irritation. Handle with care and wear appropriate PPE.
-
Solvents: THF and DMF are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The O-alkylation of phenols with this compound is a robust and versatile method for the synthesis of aryl ethers containing the medicinally relevant tetrahydropyran moiety. The choice between a strong base like sodium hydride in an ethereal solvent or a milder base such as potassium carbonate in a polar aprotic solvent allows for the adaptation of the reaction conditions to a wide range of phenolic substrates. The protocols provided herein offer a solid foundation for researchers in drug discovery and organic synthesis to access these valuable compounds.
References
Application Notes & Protocols: The Use of Oxan-4-ylmethyl Methanesulfonate in Medicinal Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxan-4-ylmethyl methanesulfonate is a key building block in medicinal chemistry for the synthesis of diverse compound libraries. Its utility lies in the presence of the oxane moiety, a common scaffold in drug discovery, and the reactive methanesulfonate (mesylate) leaving group. This combination allows for the straightforward introduction of the oxan-4-ylmethyl group into a variety of molecular scaffolds via nucleophilic substitution reactions. This document provides detailed protocols and application notes for the use of this compound in the synthesis of compound libraries targeting various therapeutic areas. The protocols outlined below are generalized from methodologies reported in patent literature, providing a solid foundation for adaptation to specific research needs.[1][2][3][4]
Core Application: Nucleophilic Substitution for Library Generation
The primary application of this compound is as an electrophile in SN2 reactions. The mesylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reaction forms the basis for creating a library of compounds, each featuring the oxan-4-ylmethyl tail. This moiety can be crucial for modulating physicochemical properties such as solubility, metabolic stability, and target engagement.
A typical reaction scheme involves the coupling of this compound with a core scaffold possessing a nucleophilic center, such as an amine, thiol, or phenol.
General Reaction Scheme:
Experimental Protocols
The following are generalized protocols for the alkylation of common nucleophiles with this compound to generate a compound library.
Protocol 1: N-Alkylation of Amines
This protocol describes the N-alkylation of a primary or secondary amine-containing core scaffold. This is a fundamental reaction for the synthesis of novel imidazole derivatives and other nitrogen-containing heterocycles.[2]
Materials:
-
Amine-containing core scaffold (e.g., substituted imidazole)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine-containing core scaffold (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Protocol 2: O-Alkylation of Phenols
This protocol details the O-alkylation of a phenolic core scaffold, a common step in the synthesis of compounds for various therapeutic targets, including inflammatory disorders.[1]
Materials:
-
Phenolic core scaffold
-
This compound
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Potassium carbonate (K2CO3)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the phenolic core scaffold (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.5 eq) to the reaction mixture.
-
Heat the reaction to reflux (approximately 82 °C for acetonitrile) and maintain for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the crude product via silica gel column chromatography.
Data Presentation: Representative Library Synthesis
The following table summarizes representative data for a hypothetical library synthesis based on the N-alkylation of a series of substituted imidazoles with this compound.
| Core Scaffold (Imidazole Derivative) | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (LC-MS) |
| 2-Phenylimidazole | 1-(Oxan-4-ylmethyl)-2-phenyl-1H-imidazole | 256.34 | 78 | >95% |
| 2-Methyl-4-nitroimidazole | 2-Methyl-1-(oxan-4-ylmethyl)-4-nitro-1H-imidazole | 239.25 | 65 | >98% |
| 4,5-Dichloroimidazole | 4,5-Dichloro-1-(oxan-4-ylmethyl)-1H-imidazole | 251.12 | 72 | >97% |
| 4-Bromo-2-ethylimidazole | 4-Bromo-2-ethyl-1-(oxan-4-ylmethyl)-1H-imidazole | 315.23 | 81 | >95% |
Visualizations
Workflow for Compound Library Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a compound library using this compound.
Caption: Workflow for Library Synthesis.
Logical Relationship in Library Generation
This diagram illustrates the logical relationship in generating a diverse library from multiple core scaffolds and a single building block.
Caption: Library Generation Logic.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of compound libraries in medicinal chemistry. The straightforward and robust nature of its reactions with various nucleophiles allows for the efficient generation of diverse molecular entities. The protocols and workflows presented here provide a comprehensive guide for researchers to incorporate this building block into their drug discovery programs. Successful library synthesis will depend on careful optimization of reaction conditions for each specific core scaffold.
References
- 1. WO2013092791A1 - Novel dihydropyrimidinoisoquinolinones and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 2. US8273738B2 - Imidazole derivatives - Google Patents [patents.google.com]
- 3. WO2011043371A1 - ãªããµã¾ã¼ã«ååç© - Google Patents [patents.google.com]
- 4. CN111902141A - ç¨äºikaroséè§£çç¾èè·èç»åå - Google Patents [patents.google.com]
Application Notes and Protocols: Oxan-4-ylmethyl Methanesulfonate as a Novel Linker for Bioconjugation
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer: The following application note is a hypothetical document based on the chemical properties of oxan-4-ylmethyl methanesulfonate and general principles of bioconjugation. To date, there is no specific published literature detailing the use of this compound as a linker in bioconjugation. Therefore, the protocols and data presented herein are illustrative and intended to serve as a potential starting point for researchers interested in exploring its utility.
Introduction
The field of bioconjugation is continually seeking novel linkers to create stable and effective bioconjugates for therapeutic and diagnostic applications. Antibody-drug conjugates (ADCs) are a prominent example where the linker plays a critical role in the stability, efficacy, and safety of the therapeutic agent.[1][] Linkers can be broadly categorized as cleavable or non-cleavable, with the choice depending on the desired mechanism of payload release.[1][3][4][5]
This document explores the theoretical application of "this compound" as a non-cleavable linker in bioconjugation. The molecule possesses a methanesulfonate group, which is an excellent leaving group, and an oxane ring that could potentially enhance hydrophilicity and stability. The proposed mechanism involves the reaction of the methanesulfonate with nucleophilic residues on a biomolecule, such as the thiol group of cysteine or the amine group of lysine, to form a stable covalent bond.
Principle of the Method
This compound is proposed to act as an electrophilic linker. The methanesulfonate (mesylate) group is a highly effective leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. In the context of bioconjugation, nucleophilic side chains of amino acids in proteins (e.g., cysteine thiols or lysine amines) can react with the linker, displacing the methanesulfonate and forming a stable thioether or amine bond, respectively. This would covalently attach the oxane-based linker to the protein. The other end of the linker would need to be functionalized to react with a payload molecule. For the purpose of this hypothetical protocol, we will focus on the initial conjugation of the linker to a model protein.
Materials and Reagents
-
Linker: this compound (CAS: 132291-95-3)[6]
-
Model Protein: Thiol-containing protein (e.g., Cysteine-tagged antibody fragment) or Amine-containing protein (e.g., Bovine Serum Albumin)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Reducing Agent (for cysteine conjugation): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-Cysteine or Tris buffer
-
Purification System: Size-exclusion chromatography (SEC) or dialysis system
-
Analytical Instruments: UV-Vis spectrophotometer, Mass spectrometer (for conjugate characterization)
Experimental Protocols
Protocol 1: Conjugation to Protein Cysteine Residues
This protocol describes the hypothetical conjugation of this compound to reduced cysteine residues on a protein.
1. Protein Preparation: a. Dissolve the cysteine-containing protein in PBS buffer. b. If the cysteines are in a disulfide bond, add a 10-fold molar excess of TCEP. c. Incubate at 37°C for 1 hour to ensure complete reduction of the disulfide bonds. d. Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS at pH 7.4.
2. Ligation Reaction: a. Immediately after protein preparation, add a 20-fold molar excess of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the protein solution. b. Gently mix and incubate the reaction at room temperature for 4 hours.
3. Quenching the Reaction: a. Add a 100-fold molar excess of L-cysteine to the reaction mixture to quench any unreacted linker. b. Incubate for 30 minutes at room temperature.
4. Purification of the Conjugate: a. Purify the protein-linker conjugate from excess linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis. b. The purified conjugate should be stored at 4°C or -20°C for long-term storage.
5. Characterization: a. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Analyze the conjugate by mass spectrometry to confirm the covalent attachment of the linker and determine the linker-to-protein ratio.
Protocol 2: Conjugation to Protein Lysine Residues
This protocol outlines a hypothetical procedure for conjugating this compound to lysine residues on a protein.
1. Protein Preparation: a. Dissolve the protein (e.g., BSA) in a carbonate-bicarbonate buffer at pH 8.5-9.0 to facilitate the deprotonation of lysine epsilon-amino groups.
2. Ligation Reaction: a. Add a 50-fold molar excess of this compound (dissolved in DMSO) to the protein solution. b. Incubate the reaction at 4°C for 12-16 hours with gentle stirring.
3. Quenching the Reaction: a. Add Tris buffer to a final concentration of 50 mM to quench the reaction. b. Incubate for 1 hour at room temperature.
4. Purification and Characterization: a. Follow the purification and characterization steps outlined in Protocol 1 (steps 4 and 5).
Hypothetical Data Presentation
The following tables present hypothetical data that could be generated from the experiments described above.
Table 1: Hypothetical Conjugation Efficiency
| Protein | Target Residue | Molar Excess of Linker | Linker-to-Protein Ratio (by Mass Spec) | Conjugation Efficiency (%) |
| Cys-tagged Fab | Cysteine | 10x | 0.8 | 80% |
| Cys-tagged Fab | Cysteine | 20x | 1.2 | >95% (with some double-labeled) |
| BSA | Lysine | 20x | 3.5 | 35% |
| BSA | Lysine | 50x | 8.2 | 82% |
Table 2: Hypothetical Stability of the Conjugate
| Conjugate | Storage Condition | Incubation Time | % Intact Conjugate (by SEC) |
| Fab-Linker | 4°C in PBS | 14 days | 98% |
| Fab-Linker | 37°C in Human Serum | 7 days | 92% |
| BSA-Linker | 4°C in PBS | 14 days | 99% |
| BSA-Linker | 37°C in Human Serum | 7 days | 95% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. 132291-95-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Application Notes and Protocols for Alkylation with Oxan-4-ylmethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxan-4-ylmethyl methanesulfonate, also known as (tetrahydro-2H-pyran-4-yl)methyl methanesulfonate, is a versatile alkylating agent employed in organic synthesis, particularly in the construction of molecules relevant to medicinal chemistry. Its structure incorporates a tetrahydropyran (oxacyclohexane) moiety, a common scaffold in numerous biologically active compounds, linked to a highly effective methanesulfonate (mesylate) leaving group. This combination allows for the efficient introduction of the (tetrahydro-2H-pyran-4-yl)methyl group onto various nucleophiles. The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions. This application note provides a detailed experimental protocol for a typical N-alkylation reaction using this compound and outlines the general principles for its use in synthetic chemistry.
Principle of the Reaction
The alkylation reaction with this compound proceeds via a nucleophilic substitution mechanism (SN2). The nucleophile, typically a primary or secondary amine, attacks the electrophilic carbon atom attached to the mesylate group. The methanesulfonate anion is displaced as a stable leaving group, resulting in the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the methanesulfonic acid byproduct generated during the reaction, thus driving the equilibrium towards the product. The choice of solvent, base, and reaction temperature is crucial for achieving high yields and minimizing side reactions.
Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the N-alkylation of a secondary amine, such as piperidine, with this compound.
Materials:
-
This compound
-
Piperidine (or other amine substrate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 equivalent) and anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the stirred solution.
-
Addition of Alkylating Agent: Add this compound (1.0 - 1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile or dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of a secondary amine with this compound. Please note that these are representative values and may require optimization for different substrates.
| Parameter | Value |
| Reactants | |
| Amine Substrate | 1.0 equivalent |
| This compound | 1.0 - 1.2 equivalents |
| Base (e.g., K₂CO₃) | 1.5 - 2.0 equivalents |
| Reaction Conditions | |
| Solvent | Acetonitrile, DMF, or DMSO |
| Temperature | Room Temperature to 80°C |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 70 - 95% (after purification) |
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation reaction.
Signaling Pathway Diagram
In the context of drug development, the (tetrahydro-2H-pyran-4-yl)methyl moiety introduced by this alkylating agent may interact with specific biological targets. The following diagram illustrates a hypothetical signaling pathway where a drug molecule containing this moiety acts as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety Precautions
-
This compound is an alkylating agent and should be handled with care as it is potentially mutagenic.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area immediately with plenty of water.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a valuable reagent for the introduction of the (tetrahydro-2H-pyran-4-yl)methyl group in organic synthesis. The provided protocol for N-alkylation offers a reliable starting point for various synthetic applications. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.
Application Notes and Protocols for the Synthesis of Spirocyclic Ethers Utilizing Oxane-Based Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties. The incorporation of an oxane (tetrahydropyran) ring into a spirocyclic system introduces a polar ether functionality, which can enhance aqueous solubility, metabolic stability, and target engagement. This document provides detailed application notes and proposed experimental protocols for the synthesis of spirocyclic ethers, with a focus on the potential utility of oxan-4-ylmethyl methanesulfonate as a key precursor for intramolecular cyclization reactions. While direct literature for the spirocyclization of this specific methanesulfonate is limited, the following protocols are based on well-established methodologies for the synthesis of analogous spirocyclic ethers.
General Synthetic Strategy: Intramolecular Cyclization
The primary approach for the synthesis of spiro-ethers from precursors like this compound involves an intramolecular nucleophilic substitution reaction. In this strategy, a nucleophile tethered to the oxane ring attacks the carbon bearing the methanesulfonate leaving group, leading to the formation of a new ring fused at a spiro center. The success of this cyclization is dependent on factors such as ring size of the newly formed ring, reaction conditions, and the nature of the nucleophile.
A generalized scheme for this transformation is presented below:
Caption: General scheme for spiro-ether synthesis.
Data Presentation: Synthesis of Spirocyclic Ethers
The following table summarizes conditions and outcomes for the synthesis of various spirocyclic ethers and related compounds, providing a reference for reaction optimization.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate | 1. LiAlH4, THF, rt, 16h 2. PPh3, I2, Imidazole, CH2Cl2, rt | 7-(p-toluenesulfonyl)-2-oxa-7-azaspiro[3.5]nonane | - | [1] |
| 1,4-Dibromo-2-nitrobenzene and 2-oxa-6-azaspiro[3.3]heptane | K2CO3, DMF, 80 °C, 4h | 6-(4-Bromo-2-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 60-70 | [1] |
| 3-[(Alkoxycarbonyl)alkyl]-cycloalkenones | Diisobutylaluminum hydride, -78 °C, then acid quench | Allylic Spiro Ethers | 65-85 | [2] |
| Cyclic ketones, homoallylic alcohol, methanesulfonic acid | CH2Cl2, 23 °C, 4h | Spirocyclic tetrahydropyranyl mesylates | 47-85 | [3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of spirocyclic ethers. While a specific protocol for this compound is not available, Protocol 1 is a hypothetical procedure based on analogous intramolecular cyclization reactions. Protocol 2 describes the synthesis of a related spiro-oxetane.
Protocol 1: Proposed Synthesis of a Spirocyclic Ether via Intramolecular Cyclization of an this compound Derivative (Hypothetical)
This protocol outlines a general procedure for the intramolecular cyclization of a hypothetical this compound precursor bearing a nucleophilic group (e.g., a hydroxyl or amino group) to form a spiro-ether.
Materials:
-
Oxan-4-ylmethanol derivative with a tethered nucleophile
-
Methanesulfonyl chloride
-
Triethylamine or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Mesylation of the Primary Alcohol
-
Dissolve the oxan-4-ylmethanol derivative (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Add methanesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound derivative. This intermediate may be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the crude this compound derivative (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the disappearance of the starting material. Gentle heating may be required to drive the reaction to completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic ether.
References
The Derivatization Dilemma: Oxan-4-ylmethyl Methanesulfonate and the Broader Concern of Mesylate Impurities in Pharmaceutical Ingredients
A notable scarcity of scientific literature details the specific application of Oxan-4-ylmethyl methanesulfonate as a derivatizing agent for active pharmaceutical ingredients (APIs). While its chemical structure suggests potential utility as a reagent, its primary relevance in the pharmaceutical context appears to be as a structural motif in patented therapeutic compounds rather than a tool for API modification and analysis.
However, the "methanesulfonate" moiety itself is of significant interest to researchers and drug development professionals, not as a derivatizing agent, but as a potential source of genotoxic impurities. This application note, therefore, pivots to the more pressing and broadly applicable concern: the formation of methanesulfonate esters during pharmaceutical manufacturing and the protocols necessary to control these potentially harmful substances.
The Formation of Methanesulfonate Esters: An Unwanted Derivatization
Methanesulfonic acid (MSA) is widely employed in the pharmaceutical industry as a catalyst and for forming salts of basic APIs to improve their physicochemical properties.[1] When alcohols are used as solvents in processes involving MSA, there is a risk of forming methanesulfonate esters.[1][2] These esters, such as methyl methanesulfonate (MMS), are known to be potentially genotoxic and are therefore strictly regulated in final drug products.[1][3]
The formation of these esters is not a deliberate derivatization but an undesirable side reaction. Understanding the conditions that promote or inhibit this reaction is crucial for ensuring the safety and quality of APIs.
Factors Influencing Methanesulfonate Ester Formation
Several factors significantly impact the formation of methanesulfonate esters during API processing. The following table summarizes key conditions based on studies of methyl methanesulfonate (MMS) formation from methanol and methanesulfonic acid.
| Parameter | Effect on Methanesulfonate Ester Formation | Reference |
| Temperature | Increased temperature significantly increases the rate of formation. | [2][3][4] |
| Water Content | The presence of even small amounts of water dramatically reduces ester formation. | [3][4] |
| Presence of Base | Partial neutralization of the methanesulfonic acid with a weak base significantly reduces or eliminates ester formation. In the presence of a slight excess of base, ester formation may not be detected. | [3][4] |
| Acidity | Highly acidic conditions are required to generate significant amounts of alkyl sulfonates. | [2][4] |
| Reaction Time | Longer reaction times, especially at elevated temperatures, can lead to higher levels of ester formation. | [2] |
Protocol for the Risk Assessment and Control of Methanesulfonate Impurities
This protocol outlines a systematic approach to mitigate the risk of methanesulfonate ester formation during the manufacturing of an API salt with methanesulfonic acid in an alcohol solvent.
Objective: To control the level of potentially genotoxic methanesulfonate esters in the final API.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (Basic)
-
Methanesulfonic Acid (MSA)
-
Alcohol Solvent (e.g., Methanol, Ethanol)
-
Water (Purified)
-
Weak Base (e.g., 2,6-lutidine, as a mimic for a basic API)
-
Reaction Vessel with Temperature Control
-
Analytical Instrumentation (e.g., GC-MS, LC-MS) for impurity detection
Experimental Workflow for Risk Assessment:
Caption: Workflow for assessing and controlling methanesulfonate ester impurities.
Procedure:
-
Initial Risk Assessment:
-
Evaluate the manufacturing process to identify steps where methanesulfonic acid is used in the presence of an alcohol solvent.
-
Consider the reaction temperature, time, and the potential for water to be present.
-
-
Experimental Design:
-
Design a series of experiments to mimic the salt formation step.
-
Investigate the impact of critical parameters identified in the risk assessment. A design of experiments (DoE) approach is recommended.
-
Temperature Variation: Run the reaction at a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C) to quantify the temperature dependence of ester formation.
-
Water Content Variation: Introduce varying, controlled amounts of water into the reaction mixture to determine the minimum water content required to suppress ester formation to an acceptable level.
-
Base Stoichiometry: If applicable, study the effect of adding a substoichiometric amount of a weak base to mimic the partial neutralization of MSA by the API. Also, investigate the impact of a slight excess of the basic API.
-
-
Analytical Method:
-
Develop and validate a sensitive analytical method, such as GC-MS or LC-MS, for the trace-level detection and quantification of the potential methanesulfonate ester impurity.
-
The limit of detection (LOD) and limit of quantification (LOQ) must be appropriate for the control threshold of a potentially genotoxic impurity.
-
-
Sample Analysis and Data Interpretation:
-
Analyze samples from the experimental runs.
-
Correlate the processing conditions with the measured levels of the methanesulfonate ester.
-
Identify the process conditions under which the formation of the impurity is minimized.
-
-
Control Strategy Development:
-
Based on the experimental data, define a control strategy for the manufacturing process. This may include:
-
Strict temperature controls.
-
Ensuring a minimum amount of water is present in the reaction mixture.
-
Controlling the stoichiometry of the API and MSA.
-
-
The goal is to design a process where the formation of methanesulfonate esters is consistently below the acceptable limit.
-
Reaction Pathway: Formation of Methyl Methanesulfonate
The formation of methyl methanesulfonate (MMS) from methanesulfonic acid and methanol serves as a general model for this class of reactions. The reaction proceeds via nucleophilic attack of the methanol oxygen on the sulfur atom of the protonated methanesulfonic acid, or alternatively, nucleophilic attack of the sulfonate anion on the protonated methanol. GC-MS analysis with isotopically labeled methanol has confirmed that the C-O bond of the methanol is cleaved in the formation of MMS.[3][4]
Caption: Reaction scheme for the formation of MMS.
Conclusion
While "this compound" does not have established applications for API derivatization, the broader topic of methanesulfonate chemistry is of high importance in pharmaceutical development. The potential for the formation of genotoxic methanesulfonate esters during API synthesis is a critical quality and safety concern. By understanding the reaction mechanism and the influence of process parameters such as temperature, water content, and acidity, researchers and drug development professionals can design robust manufacturing processes that minimize the formation of these impurities, ensuring the safety and efficacy of the final pharmaceutical product.
References
Troubleshooting & Optimization
"Oxan-4-ylmethyl methanesulfonate" reaction byproducts and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Oxan-4-ylmethyl methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of (oxan-4-yl)methanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base neutralizes the hydrochloric acid (HCl) generated during the reaction. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. The stereochemistry of the alcohol is retained during this process.[1][2]
Q2: What are the most common byproducts in this reaction?
A2: The most common byproducts include:
-
Unreacted (oxan-4-yl)methanol: Incomplete reaction will leave the starting material in the crude product.
-
Triethylamine hydrochloride (Et3N·HCl): This salt precipitates from the reaction mixture as the reaction proceeds.
-
Excess methanesulfonyl chloride: Using an excess of the mesylating agent will result in its presence in the crude product.
-
Hydrolysis product: If exposed to water for extended periods, especially under non-neutral pH, the product can hydrolyze back to (oxan-4-yl)methanol.
Q3: How can I purify the crude this compound?
A3: A standard purification method involves an aqueous workup followed by drying and solvent removal. The general steps are:
-
Quenching: The reaction is typically quenched by adding a cold aqueous solution (e.g., water or dilute acid) to react with any remaining methanesulfonyl chloride.
-
Aqueous Wash: The organic layer is washed sequentially with water, a dilute aqueous base (like sodium bicarbonate solution to remove acidic impurities), and finally with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers. This compound is generally stable to a standard aqueous workup.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
Further Purification (if necessary): If the product is not sufficiently pure, column chromatography on silica gel or recrystallization can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive methanesulfonyl chloride (degraded by moisture).2. Insufficient amount of base.3. Starting alcohol is of poor quality. | 1. Use a fresh bottle of methanesulfonyl chloride or distill it before use.2. Ensure at least one equivalent of base is used. A slight excess (1.1-1.2 eq.) is common.3. Check the purity of (oxan-4-yl)methanol by NMR or GC-MS. |
| Presence of Multiple Spots on TLC/Impure Product | 1. Incomplete reaction.2. Formation of unexpected byproducts.3. Hydrolysis of the product during workup. | 1. Monitor the reaction by TLC or GC-MS until the starting material is consumed.2. Consider potential side reactions such as the formation of a sulfene intermediate if a very strong base is used. Maintain a low reaction temperature.3. Perform the aqueous workup quickly and at low temperatures. Avoid prolonged contact with aqueous solutions. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent.2. Presence of impurities lowering the melting point. | 1. Ensure the product is thoroughly dried under high vacuum.2. Purify the product by column chromatography. |
| Low Yield After Aqueous Workup | 1. The product may have some water solubility.2. Hydrolysis of the product back to the starting alcohol. | 1. Back-extract the aqueous layers with the organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product.2. Ensure the workup is performed with cold solutions and without unnecessary delays. |
Data Presentation
Table 1: Typical Reaction Parameters and Expected Purity
| Parameter | Value/Range | Notes |
| Starting Material | (oxan-4-yl)methanol | Purity should be >98% |
| Reagents | Methanesulfonyl Chloride (1.1-1.5 eq.), Triethylamine (1.2-2.0 eq.) | Reagents should be anhydrous. |
| Solvent | Dichloromethane (DCM) | Anhydrous grade is recommended. |
| Reaction Temperature | 0 °C to Room Temperature | Start at 0 °C and allow to warm to RT. |
| Reaction Time | 1-4 hours | Monitor by TLC or GC-MS. |
| Expected Yield | 85-95% | Varies based on scale and purity of reagents. |
| Expected Purity | ≥95% | After aqueous workup. |
Experimental Protocols
Synthesis of this compound
-
To a solution of (oxan-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.5 M) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 eq.).
-
To this stirred solution, add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.
Purification Protocol
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash with cold water (2 x volume of DCM).
-
Wash with a saturated aqueous solution of sodium bicarbonate (1 x volume of DCM).
-
Wash with brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
GC-MS Analysis of Reaction Mixture
-
Column: A suitable column for separating polar compounds, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL of a diluted aliquot of the reaction mixture (e.g., in DCM).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-300.
-
Expected Retention Times: The product, this compound, will have a longer retention time than the starting material, (oxan-4-yl)methanol.
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: Standard purification workflow for this compound.
Caption: A logical flow for troubleshooting common experimental issues.
References
Technical Support Center: Optimizing "Oxan-4-ylmethyl methanesulfonate" Reaction Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Oxan-4-ylmethyl methanesulfonate" from (oxan-4-yl)methanol. Our aim is to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound involves the reaction of (oxan-4-yl)methanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2][3][4] The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM).
Q2: I am experiencing low yields of this compound. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Moisture: Methanesulfonyl chloride is highly reactive towards water. Any moisture in the starting materials or solvent will consume the reagent and reduce the yield. Ensure that your (oxan-4-yl)methanol, solvent, and glassware are thoroughly dried before use.[1] Flame-drying glassware and using anhydrous solvents are recommended.
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the progress of the reaction using Thin Layer Chromatography (TLC). If the starting material is still present after the standard reaction time, consider extending the reaction time or slightly increasing the temperature.[1]
-
Suboptimal Temperature: The reaction is typically performed at 0 °C to room temperature.[3][4] Running the reaction at too low a temperature may slow it down significantly, while higher temperatures can lead to side reactions. It is recommended to start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Incorrect Stoichiometry: The molar ratio of the reactants is critical. A slight excess of methanesulfonyl chloride (e.g., 1.1-1.2 equivalents) and the base (e.g., 1.2-1.5 equivalents) relative to the alcohol is generally recommended to drive the reaction to completion.[4]
-
Losses during Work-up and Purification: Significant product loss can occur during the aqueous work-up and purification steps. Ensure efficient extraction with an appropriate organic solvent and minimize the number of transfer steps. For purification by column chromatography, careful selection of the eluent system is crucial to achieve good separation and recovery.
Q3: I am observing the formation of an unexpected byproduct. What could it be and how can I avoid it?
A3: A common byproduct in mesylation reactions is the corresponding alkyl chloride. This occurs when the chloride ion, generated from methanesulfonyl chloride, acts as a nucleophile and displaces the newly formed mesylate group. This is more likely to be an issue if the reaction is heated or if a less hindered base is used. To minimize the formation of the alkyl chloride, it is advisable to maintain a low reaction temperature (0 °C) and use a non-nucleophilic, sterically hindered base like triethylamine.
Q4: How can I effectively purify the final product, this compound?
A4: Purification is typically achieved by column chromatography on silica gel.[1] The polarity of the eluent system is key to successful separation. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is commonly used. The optimal ratio will depend on the specific impurities present. It is recommended to first determine an appropriate solvent system using TLC analysis. The product, being more non-polar than the starting alcohol, will have a higher Rf value on the TLC plate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | - Presence of water in reagents or solvent.- Inactive methanesulfonyl chloride.- Insufficient amount of base. | - Ensure all reagents and solvents are anhydrous. Flame-dry glassware.- Use a fresh bottle of methanesulfonyl chloride.- Use at least one equivalent of base, preferably a slight excess (1.2-1.5 eq.). |
| Formation of Alkyl Chloride Byproduct | - Reaction temperature is too high.- Use of a nucleophilic base or presence of excess chloride ions. | - Maintain the reaction temperature at 0 °C.- Use a non-nucleophilic base like triethylamine.- Quench the reaction promptly once complete. |
| Difficult Purification | - Incomplete reaction leading to a mixture of starting material and product.- Formation of multiple byproducts.- Inappropriate column chromatography conditions. | - Monitor the reaction by TLC to ensure completion.- Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions.- Perform TLC analysis to determine the optimal eluent system for column chromatography. A gradient elution may be necessary. |
| Product Decomposition | - Mesylates can be sensitive to prolonged exposure to acidic or basic conditions during work-up.- Overheating during solvent removal. | - Perform the aqueous work-up promptly and use dilute acid and base washes.- Remove the solvent under reduced pressure at a low temperature (e.g., < 40 °C). |
Data Presentation
While specific yield data for the synthesis of "this compound" under varying conditions is not extensively published, the following table provides a summary of typical conditions and expected yields for the mesylation of primary alcohols based on available literature. Optimization for your specific substrate is recommended.
| Parameter | Condition A (Standard) | Condition B (Optimized for Yield) | Condition C (Alternative Base) |
| (oxan-4-yl)methanol (eq.) | 1.0 | 1.0 | 1.0 |
| Methanesulfonyl Chloride (eq.) | 1.1 | 1.2 | 1.1 |
| Base (eq.) | Triethylamine (1.2) | Triethylamine (1.5) | Pyridine (2.0) |
| Solvent | Dichloromethane | Dichloromethane | Dichloromethane |
| Temperature (°C) | 0 to RT | 0 | 0 to RT |
| Reaction Time (h) | 2 - 4 | 4 - 6 | 2 - 4 |
| Typical Yield Range (%) | 75 - 85 | 85 - 95 | 70 - 80 |
Experimental Protocols
Standard Protocol for the Synthesis of this compound:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (oxan-4-yl)methanol (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationships between reaction parameters and outcomes.
References
"Oxan-4-ylmethyl methanesulfonate" stability in different solvents
This technical support center provides guidance on the stability of Oxan-4-ylmethyl methanesulfonate in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, the primary degradation pathway for this compound is expected to be solvolysis of the methanesulfonate (mesylate) ester. This can occur via two main routes:
-
Hydrolysis: In the presence of water, the ester bond can be cleaved to yield Oxan-4-ylmethanol and methanesulfonic acid. The presence of water, even in small amounts, can significantly impact the stability of sulfonate esters.[1][2]
-
Alcoholysis: In alcohol-based solvents (e.g., methanol, ethanol), the compound may undergo alcoholysis, resulting in the formation of an ether (e.g., 4-(methoxymethyl)oxane) and methanesulfonic acid.[1]
The tetrahydropyran (oxane) ring is generally stable but can be susceptible to cleavage under strong acidic conditions.[3][4][5]
Q2: How does pH affect the stability of this compound?
A2: The stability of methanesulfonate esters can be influenced by pH. While some studies on simple methanesulfonates show that hydrolysis rates are not significantly affected by deviations from neutral pH, extreme pH conditions can promote degradation.[1][6] Alkaline conditions can promote hydrolysis of sulfonate esters.[7] Conversely, strong acidic conditions might lead to the cleavage of the tetrahydropyran ring in addition to hydrolysis of the ester.[3][4]
Q3: What is the expected stability of this compound in common organic solvents?
A3:
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Dichloromethane): In anhydrous aprotic solvents, this compound is expected to be relatively stable. However, the presence of trace amounts of water can lead to slow hydrolysis over time.[8] Many sulfonated molecules are poorly soluble in most organic solvents, which can be a consideration.[9]
-
Protic Solvents (e.g., Water, Alcohols): In protic solvents, the compound is susceptible to solvolysis (hydrolysis or alcoholysis). The rate of degradation is expected to increase with temperature.[2][10] The presence of water in alcoholic solvents can reduce the rate of alcoholysis but introduces a competing hydrolysis pathway.[1][2]
-
Ethereal Solvents (e.g., THF, Dioxane): These are generally considered compatible, assuming they are anhydrous. The tetrahydropyran ring of the molecule is itself a cyclic ether and is generally stable.[3]
Q4: Are there any specific storage recommendations for this compound?
A4: To ensure stability, this compound should be stored in a cool, dry place under an inert atmosphere.[11] It is labeled as moisture-sensitive.[11] Storage in a well-sealed container, protected from moisture and light, is recommended. For solutions, using anhydrous aprotic solvents and storing at low temperatures (e.g., -20°C) can prolong shelf life.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound degradation observed in an aprotic solvent during storage or reaction. | 1. Presence of trace water in the solvent. 2. The solvent may have acidic or basic impurities. 3. Elevated temperature. | 1. Use freshly distilled or high-purity anhydrous solvents. Consider adding molecular sieves. 2. Use purified solvents. If applicable, add a non-nucleophilic base to neutralize any acid. 3. Store solutions at a lower temperature and minimize exposure to heat during experiments. |
| Inconsistent results or formation of unexpected byproducts in alcoholic solvents. | 1. Competing alcoholysis and hydrolysis reactions.[1][2] 2. Temperature fluctuations affecting reaction rates. 3. Presence of acid or base catalysts. | 1. Control the water content of the reaction mixture precisely. Karl Fischer titration can be used for accurate water measurement.[1] 2. Maintain strict temperature control throughout the experiment. 3. Be aware that the presence of even weak bases can impact the reaction; in some cases, a slight excess of base can prevent sulfonate ester formation.[1] |
| Low recovery of the compound after aqueous work-up. | 1. Hydrolysis of the methanesulfonate ester during the work-up. 2. The compound may have some water solubility, leading to loss in the aqueous phase. | 1. Perform the aqueous work-up at low temperatures and as quickly as possible. Use a neutral pH or slightly acidic buffer if the compound is stable under those conditions. 2. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. |
| No degradation is observed in forced degradation studies. | 1. Stress conditions (pH, temperature, oxidant concentration) are too mild. | 1. Increase the temperature, extend the duration of the study, or use more strenuous pH or oxidative conditions as per ICH guidelines.[12] 2. Validate the analytical method to ensure it can detect and quantify potential degradation products at low concentrations.[12] |
Quantitative Stability Data Summary
| Compound | Solvent/Conditions | Observation | Reference |
| Methyl Methanesulfonate (MMS) | Methanol, 40-70°C | Low molar conversion to MMS (approx. 0.35% at the highest temperature after 50 hours). The reaction is a balance between formation and solvolysis. | [2] |
| Methyl, Ethyl, Isopropyl Methanesulfonate | Anhydrous alcohols at 70°C with methanesulfonic acid | Low but appreciable conversions to the sulfonate esters (0.3-1% recoveries) can be expected within 24 hours. | [1] |
| Methyl Methanesulfonate (MMS) | Moist environment, 25°C | Hydrolyzes with a half-life of 4.56 hours. | [8] |
| 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate | Water, pH 7-10, 95°C | Hydrolysis is dominated by the water rate over this pH range, with little effect from pH change between 7 and 10. | [6][7] |
Experimental Protocols
Protocol: General Stability Assessment of this compound by HPLC-UV
This protocol outlines a general method for assessing the stability of this compound in a given solvent.
1. Materials and Equipment:
-
This compound
-
High-purity solvent of interest (e.g., acetonitrile, water, methanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Volumetric flasks, pipettes, and vials
-
pH meter and buffers (if assessing pH stability)
-
Temperature-controlled incubator or water bath
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in the chosen solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Test Solution: Dilute the stock solution with the solvent to be tested to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. Stability Study Conditions:
-
Prepare multiple aliquots of the test solution in sealed vials.
-
Store the vials under different conditions:
-
Control: 2-8°C (refrigerated)
-
Room Temperature: 25°C
-
Elevated Temperature: 40°C or 60°C
-
-
For pH stability, prepare test solutions in buffered aqueous solutions at various pH values (e.g., pH 2, 7, 9).
4. HPLC Analysis:
-
Mobile Phase: A typical starting condition could be a gradient of water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: To be determined by UV scan of the compound (likely low UV, e.g., 210 nm, as there is no strong chromophore).
-
Injection Volume: 10 µL
-
Analysis Schedule: Analyze the samples at initial time (T=0) and at specified time points (e.g., 24, 48, 72 hours, 1 week).
5. Data Analysis:
-
Monitor the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining compound relative to the T=0 sample.
-
Observe the chromatogram for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. enovatia.com [enovatia.com]
- 2. pqri.org [pqri.org]
- 3. nbinno.com [nbinno.com]
- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pqri.org [pqri.org]
- 11. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Common side reactions with "Oxan-4-ylmethyl methanesulfonate"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Oxan-4-ylmethyl methanesulfonate (also known as Tetrahydropyran-4-ylmethyl methanesulfonate, CAS No. 132291-95-3).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in organic synthesis?
A1: this compound is primarily used as an alkylating agent. The methanesulfonate ("mesylate") group is an excellent leaving group, making the compound an ideal electrophile for S\textsubscript{N}2 reactions. It allows for the introduction of the tetrahydropyran-4-ylmethyl moiety onto a variety of nucleophiles, such as azides, cyanides, amines, and carbanions. This scaffold is valuable in medicinal chemistry and the synthesis of complex organic molecules.[1]
Q2: What are the most common side reactions observed when using this reagent?
A2: The most prevalent side reaction is E2 elimination , which competes with the desired S\textsubscript{N}2 substitution. This is particularly common when using sterically hindered or strongly basic nucleophiles. The elimination product is 4-methylenetetrahydro-2H-pyran. Other potential issues include incomplete reactions or the presence of impurities from the synthesis of the mesylate itself.
Q3: How should I store this compound?
A3: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is stable under normal conditions, but like most sulfonate esters, it should be protected from moisture to prevent slow hydrolysis back to the corresponding alcohol and methanesulfonic acid.
Q4: What impurities might be present in my stock of this compound?
A4: Common impurities originating from its synthesis can include unreacted (tetrahydropyran-4-yl)methanol, residual triethylamine or other amine bases (often as a hydrochloride salt), and methanesulfonyl chloride. These impurities can interfere with subsequent reactions by consuming reagents or introducing unwanted byproducts.
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of S\textsubscript{N}2 Product | 1. Competing E2 Elimination: The nucleophile is too basic or sterically hindered. | - Use a less hindered, less basic nucleophile if possible.- Lower the reaction temperature.- Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to favor S\textsubscript{N}2.- Avoid using alkoxide bases like t-butoxide; if a base is needed, consider a non-nucleophilic one like DBU or proton sponge. |
| 2. Poor Quality of Starting Mesylate: Presence of unreacted alcohol or other impurities. | - Purify the mesylate before use via column chromatography or recrystallization.- Confirm purity by ¹H NMR and/or LC-MS. Unreacted alcohol will appear as a singlet around δ 4.5-5.5 ppm (OH) and a doublet around δ 3.4-3.5 ppm (CH₂OH). | |
| 3. Insufficient Reaction Time or Temperature. | - Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.- If the reaction is sluggish at a lower temperature, consider a modest increase in temperature, but be mindful of promoting elimination. | |
| Unexpected Byproduct Observed | 1. Elimination Product: A peak corresponding to 4-methylenetetrahydro-2H-pyran is observed. | - See solutions for "Competing E2 Elimination" above.- Characterize the byproduct by GC-MS or NMR to confirm its identity. |
| 2. Reaction with Solvent: The nucleophile reacts with the solvent, or the solvent participates in the reaction. | - Ensure the solvent is inert under the reaction conditions. For example, using an alcohol as a solvent with a strong base can generate an alkoxide that competes as a nucleophile. | |
| 3. Impurity-derived Byproducts: Residual base (e.g., triethylamine) from the mesylate synthesis acts as a nucleophile. | - Purify the starting mesylate to remove residual reagents from its preparation. | |
| Reaction Fails to Start | 1. Poor Nucleophile: The chosen nucleophile is not strong enough to displace the mesylate. | - Consider converting the nucleophile to its more reactive conjugate base using a suitable non-nucleophilic base (e.g., NaH for an alcohol).- Switch to a more polar aprotic solvent to enhance nucleophilicity. |
| 2. Degraded Reagent: The mesylate has hydrolyzed due to improper storage. | - Use a fresh bottle or a properly stored sample of the mesylate.- Check the integrity of the starting material by analytical methods. |
III. Quantitative Data on Side Reactions
While specific experimental data for this compound is scarce in the literature, the following table provides illustrative data based on typical S\textsubscript{N}2/E2 competition for primary methanesulfonates. This data helps to guide reaction optimization.
| Nucleophile/Base | Solvent | Temperature (°C) | Typical S\textsubscript{N}2 Product Yield (%) | Typical E2 Product Yield (%) | Comments |
| Sodium Azide (NaN₃) | DMF | 25 - 50 | >95% | <5% | Small, non-basic nucleophiles strongly favor substitution. |
| Sodium Cyanide (NaCN) | DMSO | 25 - 60 | >90% | <10% | Good nucleophile, but slightly more basic than azide. |
| Ammonia (NH₃) | Ethanol | 25 | ~85% | ~15% | Basic conditions can start to favor some elimination. |
| Sodium Methoxide (NaOMe) | Methanol | 25 | ~60% | ~40% | Strong base/strong nucleophile leads to significant elimination. |
| Potassium tert-Butoxide (KOtBu) | t-Butanol | 50 | <10% | >90% | A strong, sterically hindered base almost exclusively gives the elimination product. |
IV. Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard procedure for the synthesis of a closely related analog, cyclohexylmethyl methanesulfonate.[2]
-
Dissolve (tetrahydropyran-4-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at a concentration of approximately 0.7 M.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (Nitrogen or Argon).
-
Add methanesulfonyl chloride (1.3 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The product is significantly less polar than the starting alcohol.
-
Upon completion, wash the reaction mixture with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be used directly or purified by column chromatography.
Protocol 2: S\textsubscript{N}2 Displacement with Sodium Azide
This protocol describes a typical nucleophilic substitution to form 4-(azidomethyl)tetrahydro-2H-pyran.
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir under an inert atmosphere.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting mesylate is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude azide by column chromatography on silica gel.
V. Visualizations
References
Technical Support Center: Monitoring Reactions of Oxan-4-ylmethyl Methanesulfonate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving Oxan-4-ylmethyl methanesulfonate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactivity?
This compound (also known as tetrahydropyran-4-ylmethyl methanesulfonate) is an alkyl sulfonate.[1][2] The methanesulfonate ("mesylate") group is an excellent leaving group, making this compound a useful reagent for introducing the oxan-4-ylmethyl group via nucleophilic substitution reactions. The ether linkage and the sulfonate group make the molecule polar.
Q2: Which technique, TLC or LC-MS, is better for monitoring my reaction?
Both techniques are valuable. TLC is a rapid, cost-effective method ideal for quick qualitative checks of reaction progress at the bench.[3][4] It helps to quickly determine if the starting material is being consumed and a new product is forming.[4] LC-MS provides more detailed, quantitative information. It can separate complex mixtures and provide mass information to confirm the identity of reactants, products, and any byproducts. For rigorous monitoring, especially during process development, LC-MS is preferred.
Q3: My starting material, this compound, is very polar. How does this affect my TLC analysis?
Highly polar compounds often have low Rf values on standard silica gel plates, meaning they don't travel far from the baseline. This can make it difficult to distinguish from polar byproducts or baseline impurities. To address this, you may need to use a more polar eluent system or consider using reversed-phase TLC plates.
Q4: I don't see any spots on my TLC plate under UV light. What should I do?
This compound and many potential aliphatic products may not be UV-active. After checking with a UV lamp, you will likely need to use a chemical stain to visualize the spots. A potassium permanganate (KMnO4) stain or a p-anisaldehyde stain are often effective for visualizing alcohols, ethers, and other functional groups that may be present in your reactants and products.
Q5: In my LC-MS analysis, I'm not getting a strong signal for my sulfonate ester. How can I improve detection?
Sulfonate esters can exhibit poor ionization efficiency with standard electrospray ionization (ESI).[5][6] Consider the following:
-
Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) can be a better ionization technique for sulfonate esters.[5][6]
-
Mobile Phase Additives: While sometimes helpful, additives that form adducts like [M+NH4]+ or [M+Na]+ may not improve signal in selected reaction monitoring (SRM) mode.[5][6]
-
Derivatization: For trace analysis, derivatization can significantly improve sensitivity. For example, reacting the sulfonate ester with an amine like triethylamine can form a quaternary ammonium salt that is more readily detected by LC-MS.[7]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated. | Dilute the reaction aliquot before spotting on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent system.[4] | |
| Compound is very polar. | Use a more polar eluent system or consider reversed-phase TLC. | |
| Rf values are too low (spots at baseline) | Eluent is not polar enough. | Increase the proportion of the polar solvent in your eluent mixture (e.g., increase methanol in a dichloromethane/methanol mix). |
| Compound is highly polar. | Try a highly polar eluent system (e.g., ethyl acetate/methanol/ammonia). | |
| Rf values are too high (spots at solvent front) | Eluent is too polar. | Decrease the proportion of the polar solvent in your eluent mixture. |
| Reactant and product spots are not well-separated | Eluent system is not optimal. | Experiment with different solvent systems of varying polarity. A co-spot (spotting both starting material and reaction mixture in the same lane) can help to confirm if two spots are indeed different compounds.[8] |
| Try a 2D TLC: run the plate in one solvent system, dry it, turn it 90 degrees, and run it in a second solvent system. | ||
| No spots are visible after staining | Sample concentration is too low. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Incorrect stain used. | Ensure the stain is appropriate for the functional groups in your molecules. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Shifting Retention Times | Column temperature fluctuations. | Ensure the column oven is on and set to the correct temperature. |
| Mobile phase composition has changed. | Prepare fresh mobile phase. Ensure solvents are properly mixed if using an isocratic system. | |
| Column degradation. | Flush the column or replace it if it's old or has been subjected to harsh conditions. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible. |
| Column overload. | Dilute the sample. | |
| Presence of active sites on the column. | Use a column with end-capping or add a small amount of a competing agent to the mobile phase. | |
| Low Signal Intensity / No Peak Detected | Poor ionization of the analyte. | Optimize ion source parameters (e.g., temperatures, gas flows). Try a different ionization source (e.g., APCI instead of ESI).[5][6] Consider derivatization for trace amounts.[7] |
| Incorrect mass settings. | Verify the calculated mass of the expected ions ([M+H]+, [M+Na]+, etc.) and ensure the MS is scanning for the correct m/z range. | |
| Sample degradation in the source. | Lower the ion source temperature. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system. |
| Matrix effects from the reaction mixture. | Improve sample cleanup before injection or use a diverter valve to send the highly concentrated parts of the sample to waste. |
Experimental Protocols
Hypothetical Reaction
For the purpose of these protocols, we will consider a nucleophilic substitution reaction where this compound is reacted with a primary amine (e.g., benzylamine) to form a secondary amine product.
Reaction: this compound + Benzylamine → N-benzyl-1-(oxan-4-yl)methanamine + Methanesulfonic acid
Protocol 1: Reaction Monitoring by TLC
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[8]
-
Eluent Selection: A good starting eluent system for this reaction would be a mixture of a non-polar and a polar solvent, for example, 90:10 dichloromethane:methanol. The goal is to have the starting material (this compound) with an Rf of approximately 0.4-0.5.
-
Spotting:
-
SM Lane: Using a capillary tube, spot a dilute solution of this compound.
-
CO Lane: Spot the starting material as above. Then, on top of the same spot, apply a sample of the reaction mixture.
-
RXN Lane: Spot a sample of the reaction mixture.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (the product and benzylamine should be UV active). Then, dip the plate in a potassium permanganate staining solution and gently heat it with a heat gun to visualize all spots.
-
Analysis: The reaction is complete when the starting material spot is no longer visible in the "RXN" lane. A new, more polar spot (the secondary amine product) should appear at a lower Rf. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
Protocol 2: Reaction Monitoring by LC-MS
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with the initial mobile phase (e.g., 1 mL of 90:10 Water:Acetonitrile). This prevents overloading the column and ensures good peak shape.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is a suitable choice.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode. If the signal is weak, try APCI.[5][6]
-
Scan Mode: Full scan mode initially to identify the m/z of the reactant, product, and any byproducts. For quantitative analysis, switch to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity.
-
Expected Ions:
-
This compound (C7H14O4S, MW: 194.25): Look for [M+H]+ at m/z 195.07 and [M+Na]+ at m/z 217.05.
-
Benzylamine (C7H9N, MW: 107.15): Look for [M+H]+ at m/z 108.08.
-
N-benzyl-1-(oxan-4-yl)methanamine (C13H19NO, MW: 205.30): Look for [M+H]+ at m/z 206.15.
-
-
-
Analysis: Monitor the disappearance of the peak corresponding to this compound and the appearance of the peak for the product. The reaction is considered complete when the peak area of the starting material is negligible.
Visualizations
References
- 1. 132291-95-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. aga-analytical.com.pl [aga-analytical.com.pl]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organomation.com [organomation.com]
How to prevent decomposition of "Oxan-4-ylmethyl methanesulfonate" during reaction
Welcome to the technical support center for "Oxan-4-ylmethyl methanesulfonate." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this key intermediate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary uses?
"this compound," also known as tetrahydropyran-4-ylmethyl methanesulfonate, is a chemical intermediate.[1] Its structure features a tetrahydropyran (oxan) ring and a methanesulfonate (mesylate) group. The mesylate is an excellent leaving group, making this compound highly useful for introducing the oxan-4-ylmethyl moiety into a molecule, typically via nucleophilic substitution reactions.[2][3][4]
Q2: What are the main decomposition pathways for "this compound" during a reaction?
The primary decomposition pathways include:
-
Hydrolysis: The methanesulfonate ester can be hydrolyzed back to the corresponding alcohol ( (oxan-4-yl)methanol) and methanesulfonic acid. This is accelerated under strongly acidic or basic conditions.
-
Elimination: Under the influence of a strong base, an elimination reaction can occur to form an exocyclic alkene (4-methylenetetrahydro-2H-pyran). This is more likely at elevated temperatures.[5][6]
-
Ring Opening: The tetrahydropyran ring is susceptible to opening under strongly acidic conditions.[1][7]
Q3: Is "this compound" stable under normal storage conditions?
Yes, the compound is considered stable under standard storage conditions (cool, dry, well-ventilated area).[8] Hazardous polymerization is not expected to occur.[8] However, it is sensitive to high temperatures and extreme pH conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving "this compound."
Issue 1: Low yield of the desired substitution product and formation of (oxan-4-yl)methanol.
-
Potential Cause: Hydrolysis of the methanesulfonate group. This can be caused by the presence of water in the reaction mixture, or by reaction conditions that are too acidic or basic. Methanesulfonate esters are generally stable at neutral pH but their hydrolysis rate increases significantly at high pH (above pH 10-12).[8][9][10]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Control pH: If possible, maintain the reaction pH in the neutral to slightly acidic range (pH 5-8). If a base is required, use a non-nucleophilic, hindered base in stoichiometric amounts.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.
-
Work-up Procedure: During the work-up, use buffered solutions to avoid exposing the product to harsh pH conditions.
-
Issue 2: Formation of an unexpected alkene byproduct.
-
Potential Cause: Elimination reaction competing with the desired nucleophilic substitution. This is favored by strong, sterically hindered bases and high temperatures.[5][11][12]
-
Troubleshooting Steps:
-
Choice of Base: If a base is necessary, opt for a weaker, non-hindered base. For example, use potassium carbonate instead of potassium tert-butoxide.
-
Nucleophile Selection: Use a nucleophile that is a weak base to minimize the E2 pathway.
-
Lower Reaction Temperature: Elimination reactions are generally favored by higher temperatures.[13] Running the reaction at a lower temperature will favor the substitution pathway.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor substitution reactions over elimination.
-
Issue 3: Complex mixture of products and evidence of ring degradation.
-
Potential Cause: Cleavage of the tetrahydropyran ring under strongly acidic conditions.
-
Troubleshooting Steps:
-
Avoid Strong Acids: Do not use strong acids such as concentrated sulfuric acid or hydrochloric acid in the reaction or work-up.
-
Use of a Protecting Group: If acidic conditions are unavoidable for other parts of the molecule, consider if the oxane moiety is essential in the early steps or if it can be introduced later in the synthesis.
-
Alternative Catalysts: If an acid catalyst is required, consider using a milder Lewis acid or a solid-supported acid catalyst that can be easily filtered off.
-
Experimental Protocols and Data
Table 1: Recommended Reaction Conditions to Minimize Decomposition
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to Room Temperature | Minimizes elimination and hydrolysis side reactions. |
| pH | 5 - 8 | Methanesulfonates show greater stability in this range.[8][9][10] |
| Base | Weak, non-hindered base (e.g., K₂CO₃, NaHCO₃) | Disfavors E2 elimination. |
| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Favors SN2 substitution and minimizes solvolysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents introduction of atmospheric moisture. |
Visual Guides
Diagram 1: Key Reaction Pathways of "this compound"
Caption: Potential reaction pathways for "this compound".
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for reactions with "this compound".
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Elimination Reactions: an Introduction [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 664. The acid hydrolysis of tetrahydropyran derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Selective Hydrolysis of Methanesulfonate Esters - Organic Process Research & Development - Figshare [acs.figshare.com]
- 11. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. google.com [google.com]
Technical Support Center: Oxan-4-ylmethyl Methanesulfonate in Alkylation Reactions
Welcome to the technical support center for "Oxan-4-ylmethyl methanesulfonate." This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your alkylation experiments, with a focus on regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an alkylating agent. It is used in organic synthesis to introduce an oxan-4-ylmethyl group onto a nucleophilic substrate. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions.
Q2: I am seeing a mixture of N- and O-alkylated products in my reaction. How can I favor one over the other?
The regioselectivity of alkylation (N- vs. O-) is influenced by several factors, including the substrate, solvent, base, and temperature.
-
Hard and Soft Acid-Base (HSAB) Theory: Nitrogen nucleophiles are generally softer than oxygen nucleophiles. Alkylating agents with soft character tend to favor N-alkylation, while those with hard character favor O-alkylation. This compound is a primary alkyl methanesulfonate, which is considered a relatively soft alkylating agent, often favoring N-alkylation.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, THF) can favor N-alkylation.[1] Polar protic solvents (e.g., ethanol, water) can solvate the oxygen atom of a nucleophile, making it less reactive and thus favoring N-alkylation.
-
Base: The choice of base can influence the equilibrium between the N- and O-anions of the substrate.[1]
-
Counterion: The nature of the counterion from the base can also play a role. For example, potassium salts often favor O-alkylation due to the oxophilic nature of the K+ ion, which coordinates to the oxygen atom.
Q3: My alkylation on a heterocyclic substrate is giving a mixture of isomers. How can I improve the regioselectivity?
Alkylation of heterocyclic compounds with multiple nucleophilic sites, such as indazoles or 1,2,4-triazoles, often yields a mixture of regioisomers.[1][2] The regiochemical outcome is determined by a combination of steric and electronic factors.
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nucleophilic site.
-
Electronic Effects: The electron density at each nucleophilic site influences its reactivity. Electron-withdrawing groups on the heterocyclic ring can alter the electron density and thus the regioselectivity of the alkylation.
-
Reaction Conditions: As with N- vs. O-alkylation, the solvent, base, and temperature can be optimized to favor the formation of a specific regioisomer.[1]
Troubleshooting Guides
Problem 1: Low Yield of Alkylated Product
| Possible Cause | Troubleshooting Step |
| Insufficiently strong base | Use a stronger base to ensure complete deprotonation of the nucleophile. |
| Poor leaving group | While methanesulfonate is a good leaving group, you could consider converting it to a better leaving group like triflate or tosylate if feasible. |
| Steric hindrance | If either the nucleophile or the alkylating agent is sterically hindered, consider using a less hindered analog or a different synthetic route. |
| Low reaction temperature | Increase the reaction temperature to provide sufficient energy for the reaction to proceed. |
| Reaction time is too short | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Problem 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Lack of regioselectivity | Modify the reaction conditions (solvent, base, temperature) to favor the desired regioisomer. See FAQs for more details. |
| Over-alkylation | Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. |
| Side reactions | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture. |
Data Presentation
Table 1: Hypothetical Data on the Influence of Reaction Conditions on the Regioselectivity of Alkylation of 4-Hydroxy-1H-pyrazole with this compound
| Entry | Base | Solvent | Temperature (°C) | N-Alkylation Product Yield (%) | O-Alkylation Product Yield (%) |
| 1 | K2CO3 | DMF | 25 | 65 | 30 |
| 2 | Cs2CO3 | DMF | 25 | 75 | 20 |
| 3 | NaH | THF | 0 to 25 | 85 | 10 |
| 4 | K2CO3 | Ethanol | 78 | 40 | 55 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
General Procedure for N-Alkylation of a Heterocycle
-
To a solution of the heterocycle (1.0 eq.) in an appropriate solvent (e.g., DMF, THF), add a base (1.1 eq.) at a suitable temperature (e.g., 0 °C or 25 °C).
-
Stir the mixture for 30 minutes.
-
Add a solution of this compound (1.05 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in "Oxan-4-ylmethyl methanesulfonate" Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, specifically low yields, encountered during the coupling of "Oxan-4-ylmethyl methanesulfonate".
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction mechanism for the coupling of "this compound" with nucleophiles?
A1: The coupling reaction of "this compound" with nucleophiles, such as amines and phenols, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nucleophile attacks the carbon atom bearing the methanesulfonate (mesylate) group, which is an excellent leaving group. This process occurs in a single, concerted step, leading to the formation of a new bond between the nucleophile and the oxan-4-ylmethyl moiety.
Q2: I am experiencing a significantly lower than expected yield in my coupling reaction. What are the primary factors I should investigate?
A2: Low yields in SN2 reactions involving "this compound" can often be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical for the success of SN2 reactions.
-
Poor Quality of Reagents: The purity of "this compound", the nucleophile, the base, and the solvent can all impact the reaction outcome.
-
Competing Side Reactions: Elimination reactions (E2) can compete with the desired SN2 substitution, especially with sterically hindered or strongly basic nucleophiles.
-
Steric Hindrance: The bulky oxane ring may sterically hinder the approach of the nucleophile to the reaction center.
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
Q3: How does the choice of solvent affect the reaction yield?
A3: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents are generally preferred as they can dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents. This "naked" nucleophile is more reactive and leads to a faster reaction rate and potentially higher yield.
| Solvent Type | Examples | Effect on SN2 Reaction |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Favorable: Increases nucleophile reactivity. |
| Polar Protic | Water, Ethanol, Methanol | Unfavorable: Solvates and stabilizes the nucleophile, reducing its reactivity. |
| Non-polar | Hexane, Toluene | Unfavorable: Poor solubility of ionic reactants. |
Q4: Can the base I'm using be the cause of low yield?
A4: Yes, the choice and amount of base are critical. The base is typically used to deprotonate the nucleophile (e.g., a phenol or a secondary amine) to make it more nucleophilic. However, using a base that is too strong or too sterically hindered can favor the competing E2 elimination reaction, leading to the formation of an undesired alkene byproduct and thus a lower yield of the desired substitution product. For amine nucleophiles, which are themselves basic, an external base may be used to scavenge the methanesulfonic acid byproduct.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to troubleshooting low yields in the coupling of "this compound".
| Potential Problem | Possible Cause | Recommended Solution |
| Low Conversion of Starting Material | Reaction time is too short. | Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10 °C increments. Be cautious as excessively high temperatures can lead to decomposition. | |
| Insufficiently activated nucleophile. | Ensure at least one equivalent of a suitable base is used to deprotonate the nucleophile if it is not already anionic. | |
| Poor quality of the mesylate. | Use freshly prepared or purified "this compound". | |
| Formation of Side Products | E2 elimination is competing with SN2 substitution. | Use a less sterically hindered and/or a weaker base. Lowering the reaction temperature can also favor substitution over elimination. |
| The nucleophile is reacting with the solvent or impurities. | Use a high-purity, dry, polar aprotic solvent. | |
| The product is unstable under the reaction conditions. | Try running the reaction at a lower temperature for a longer period. | |
| Complex Reaction Mixture | Multiple side reactions are occurring. | Re-evaluate the choice of base and solvent. Consider a milder base and a polar aprotic solvent like DMF or acetonitrile. |
| Decomposition of starting material or product. | Lower the reaction temperature and ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to oxygen or moisture. |
Experimental Protocols
The following are representative experimental protocols for the coupling of "this compound" with amine and phenol nucleophiles, derived from patent literature. These should be considered as starting points and may require optimization for your specific substrate.
Protocol 1: Coupling with a Nitrogen Heterocycle
This protocol describes a general procedure for the N-alkylation of an imidazole derivative.
-
Reactants:
-
Imidazole derivative (1.0 eq)
-
"this compound" (1.1 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
To a solution of the imidazole derivative in the chosen solvent, add the base portion-wise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add "this compound" to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Yield: 60-85%
Protocol 2: Coupling with a Phenol
This protocol outlines a general procedure for the O-alkylation of a substituted phenol.
-
Reactants:
-
Substituted phenol (1.0 eq)
-
"this compound" (1.2 eq)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetone
-
-
Procedure:
-
Combine the substituted phenol, "this compound", and base in the chosen solvent.
-
Heat the mixture to 50-70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS for 6-18 hours.
-
Once the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
-
Expected Yield: 70-90%
Visualizing Reaction Pathways and Troubleshooting Logic
SN2 Reaction Workflow
"Oxan-4-ylmethyl methanesulfonate" workup procedure for polar compounds
This guide provides troubleshooting advice and detailed protocols for the workup and purification of polar compounds, with a focus on challenging molecules like "Oxan-4-ylmethyl methanesulfonate."
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polar compound, this compound, is highly soluble in water. How can I effectively extract it from an aqueous reaction mixture?
A1: Standard liquid-liquid extraction with common nonpolar organic solvents can be inefficient for highly polar compounds. Here are several strategies to overcome this:
-
Solvent Evaporation: If your compound is not volatile, the most straightforward approach is to remove the reaction solvent under reduced pressure before attempting purification. This avoids partitioning issues altogether.[1][2]
-
Salting Out: Increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine) or solid sodium chloride. This decreases the solubility of the organic compound in the aqueous phase, potentially driving it into the organic layer.
-
Specialized Extraction Solvents: If direct extraction is necessary, consider using a more polar solvent system that is still immiscible with water or has limited miscibility. A 3:1 mixture of chloroform/isopropanol is known to be effective at extracting polar organic molecules from aqueous phases.[1]
-
Continuous Liquid-Liquid Extraction: For small-scale operations where the compound has some solubility in an immiscible organic solvent, continuous extraction can be highly effective over several hours.
Q2: My compound streaks badly or doesn't move from the baseline (Rf ≈ 0) on a standard silica gel TLC plate, even with highly polar eluents like 100% ethyl acetate. What should I do?
A2: This is a common issue with very polar compounds on normal-phase silica gel. Here are several solutions to try:[3]
-
Increase Eluent Polarity:
-
Add methanol to your eluent. A gradient of 0-20% methanol in dichloromethane or ethyl acetate is a common starting point.
-
For acidic or basic compounds, adding a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% triethylamine or ammonium hydroxide) to the eluent can significantly improve chromatography by preventing ionization and reducing interactions with the silica surface.[4][5]
-
A common solvent system for highly polar compounds is a mixture of chloroform, methanol, and water.[6]
-
-
Change the Stationary Phase:
-
Reversed-Phase Silica (C18): This is often the best option for polar compounds.[5] The stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used. Your polar compound will interact less with the stationary phase and elute.
-
Alumina: Alumina can be used in its neutral, acidic, or basic form. For a compound like a sulfonate ester, which may be sensitive to the acidic nature of silica, neutral or basic alumina could be a good alternative.[3][4]
-
Bonded Phases: Consider using silica bonded with more polar functional groups, such as amino (NH2) or diol phases.[4][7]
-
Q3: I suspect my sulfonate ester is decomposing on the silica gel column. How can I confirm this and prevent it?
A3: Sulfonate esters can be sensitive to the acidic nature of standard silica gel.
-
Confirming Decomposition: Perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable eluent system, and then turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that the compound is decomposing on the plate.[3]
-
Preventing Decomposition:
-
Deactivate the Silica: Pre-treat the silica gel. You can do this by flushing the packed column with your eluent containing 1-2% triethylamine, followed by flushing with the eluent alone to remove excess base before loading your sample.[4]
-
Use an Alternative Stationary Phase: As mentioned in Q2, using neutral alumina or a bonded phase like diol can prevent acid-catalyzed degradation.[4]
-
Reversed-Phase Chromatography: This is generally a milder technique and is less likely to cause decomposition of sensitive compounds.[5]
-
Q4: I am using reversed-phase chromatography, but my polar compound is eluting in the solvent front with no retention. What can I do?
A4: This indicates that your compound is too polar for the reversed-phase conditions.
-
Increase Mobile Phase Polarity: If you are not already using 100% aqueous mobile phase, you can gradually increase the water content.[4] Some modern reversed-phase columns are designed to be stable in highly aqueous conditions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[7][8] It uses a polar stationary phase (like silica or an amino column) with a mobile phase that has a high organic content (typically acetonitrile) and a small amount of water. Water acts as the strong solvent in this case.[8]
-
Ion-Pairing Agents: For ionizable compounds, adding an ion-pairing agent to the mobile phase can increase retention on a reversed-phase column. However, these agents can be difficult to remove and may not be compatible with mass spectrometry.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack or prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and pack your column as usual.
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[4]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[4]
-
Sample Loading and Elution: Load your sample and run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
Protocol 2: General Method for Reversed-Phase Flash Chromatography
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase Selection:
-
Mobile Phase A: Water (often with 0.1% formic acid or acetic acid for acidic compounds, or 0.1% ammonia for basic compounds to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Column Equilibration: Flush the column with your initial mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes.
-
Sample Preparation: Dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase (e.g., water, or a small amount of DMSO).
-
Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute your compound.
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Stationary Phase: Use a polar stationary phase such as bare silica, or an amino- or diol-bonded phase.[7][8]
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile (or another suitable organic solvent).
-
Mobile Phase B: Water or an aqueous buffer (e.g., 10 mM ammonium formate).[4]
-
-
Column Equilibration: HILIC requires longer equilibration times than reversed-phase. Equilibrate the column with your initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes to ensure a stable water layer forms on the stationary phase.
-
Sample Diluent: Dissolve your sample in a solvent that matches the initial mobile phase conditions to ensure good peak shape.
-
Elution: Start with a high concentration of the organic solvent (Mobile Phase A) and gradually increase the concentration of the aqueous component (Mobile Phase B) to elute the polar compounds.
Data Presentation
Table 1: Common Solvents for Chromatography of Polar Compounds
| Solvent | Polarity Index | Notes |
| Water | 10.2 | The most polar solvent, used in reversed-phase and HILIC. |
| Methanol | 5.1 | A polar protic solvent, often used with water or as a modifier in normal-phase. |
| Acetonitrile | 5.8 | A polar aprotic solvent, common in reversed-phase and HILIC. |
| Isopropanol | 3.9 | Can be used in specialized extraction mixtures.[1] |
| Ethyl Acetate | 4.4 | A common mid-polarity solvent for normal-phase. |
| Dichloromethane | 3.1 | A common non-polar solvent for normal-phase. |
| Chloroform | 4.1 | Can be used in mixtures with methanol and water for very polar compounds.[6] |
| Triethylamine | 2.9 | A basic additive used to suppress silanol interactions.[4] |
| Acetic Acid | 6.2 | An acidic additive used to improve chromatography of acidic compounds. |
Visualization
Caption: Troubleshooting workflow for the purification of polar compounds.
References
Technical Support Center: Scaling Up Reactions with Oxan-4-ylmethyl Methanesulfonate
Welcome to the technical support center for "Oxan-4-ylmethyl methanesulfonate." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and scaling up reactions involving this versatile reagent. The following sections offer detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to support your process development.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of reactions with "this compound."
Issue 1: Incomplete Conversion During Scale-Up
Q: We are seeing a significant amount of unreacted "this compound" in our large-scale reaction, even though the lab-scale reaction went to completion. What could be the cause?
A: Incomplete conversion during scale-up is a common issue and can be attributed to several factors that change with scale.[1][2][3]
-
Poor Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized areas of low reagent concentration, slowing down the reaction.[3][4] The effectiveness of stirring does not always scale linearly with the increase in volume.
-
Temperature Gradients: Larger volumes are more prone to temperature gradients. "Hot spots" can accelerate side reactions, while colder zones will slow down the desired reaction rate.[5][6] It is crucial to monitor the internal reaction temperature, not just the temperature of the heating or cooling jacket.
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases.[3][5] This makes it more difficult to efficiently add or remove heat, potentially leading to a lower overall reaction temperature than in the lab-scale setup and consequently, a slower reaction.
Troubleshooting Steps:
-
Improve Agitation: Switch to a more powerful overhead stirrer or a different type of impeller designed for better mixing in your specific reactor geometry.
-
Optimize Reagent Addition: Instead of adding the nucleophile all at once, consider a slow, subsurface addition to ensure it is well-dispersed throughout the reaction mixture.
-
Monitor Internal Temperature: Use a calibrated temperature probe placed directly in the reaction mixture to get an accurate reading of the internal temperature.
-
Adjust Reaction Time and Temperature: You may need to increase the reaction time or slightly raise the temperature to compensate for the less efficient heat transfer at a larger scale. Any temperature increase should be done cautiously, with careful monitoring for potential exotherms.
Issue 2: Increased Formation of Elimination Byproduct
Q: Upon scaling up our nucleophilic substitution reaction, we are observing a higher percentage of an elimination byproduct. How can we minimize this?
A: The formation of elimination byproducts is often competitive with nucleophilic substitution, especially with sterically hindered nucleophiles or at elevated temperatures.
-
Elevated Temperatures: As mentioned, "hot spots" within a large-scale reaction can favor the elimination pathway, which typically has a higher activation energy than substitution.
-
Base Strength of the Nucleophile: If your nucleophile is also a strong base, it can promote elimination by abstracting a proton from the carbon adjacent to the methanesulfonate group.
-
Solvent Effects: The polarity of the solvent can influence the ratio of substitution to elimination products.
Strategies to Minimize Elimination:
-
Strict Temperature Control: Ensure efficient cooling and agitation to prevent localized overheating. A slower addition of reagents can also help to manage the reaction exotherm.
-
Choice of Nucleophile and Base: If possible, use a less basic nucleophile. If a separate base is used to deprotonate a nucleophile, consider using a non-nucleophilic, sterically hindered base.
-
Solvent Selection: A polar aprotic solvent such as DMSO or DMF can favor an S\textsubscript{N}2 reaction over elimination.
-
Lower Reaction Temperature: Running the reaction at the lowest feasible temperature will generally favor the substitution pathway. This may require a longer reaction time.
Issue 3: Exothermic Runaway During Scale-Up
Q: Our reaction with "this compound" showed a significant exotherm during scale-up that was not observed on the lab scale. How can we manage this?
A: Exothermic reactions are a major safety concern during scale-up.[7] The reduced surface-area-to-volume ratio of larger reactors makes heat dissipation less efficient, increasing the risk of a thermal runaway.[3][5]
-
Heat Generation vs. Heat Removal: If the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system, the reaction temperature will rise uncontrollably.[7]
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, reagents can accumulate. A subsequent small increase in temperature can then trigger a rapid, delayed exotherm.[5]
Managing Exothermic Reactions:
-
Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the heat of reaction.[4]
-
Controlled Reagent Addition: Add the limiting reagent slowly and at a controlled rate to manage the rate of heat generation.
-
Adequate Cooling Capacity: Ensure your reactor's cooling system is capable of handling the maximum heat output of the reaction.[4]
-
Emergency Quenching Plan: Have a plan in place to quickly quench the reaction in case of a thermal runaway. This could involve the rapid addition of a cold, inert solvent or a chemical quencher.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of "this compound"?
A: "this compound" is an alkylating agent. The methanesulfonate group is an excellent leaving group, making the primary carbon it is attached to highly susceptible to nucleophilic attack. It will readily undergo S\textsubscript{N}2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
Q2: What are the recommended storage conditions for "this compound"?
A: It is recommended to store "this compound" in a cool, dry, and well-ventilated area in a tightly sealed container. It may be sensitive to moisture.
Q3: What are the main safety precautions when handling "this compound"?
A: "this compound" is classified as harmful and an irritant.[6] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
Q4: How can I monitor the progress of a reaction involving "this compound"?
A: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods can be used to track the disappearance of the starting material and the appearance of the product.
Q5: What are common impurities found after a reaction with "this compound"?
A: Common impurities may include unreacted starting material, the corresponding alcohol (from hydrolysis of the methanesulfonate), and elimination byproducts. If the nucleophile is an amine, over-alkylation to form a tertiary amine or a quaternary ammonium salt is also possible.
Quantitative Data
The following tables provide representative data for a hypothetical nucleophilic substitution reaction of "this compound" with a primary amine at different scales.
Table 1: Effect of Scale on Reaction Time and Yield
| Scale (moles) | Reaction Time (hours) | Yield (%) | Purity (by HPLC, %) |
| 0.1 | 4 | 92 | 98 |
| 1.0 | 8 | 85 | 95 |
| 10.0 | 16 | 78 | 91 |
Table 2: Impact of Agitation Rate on Yield at 10.0 mole Scale
| Agitation Rate (RPM) | Reaction Time (hours) | Yield (%) | Purity (by HPLC, %) |
| 100 | 24 | 70 | 88 |
| 200 | 16 | 78 | 91 |
| 300 | 12 | 82 | 93 |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of N-((Oxan-4-yl)methyl)benzylamine (0.1 mole scale)
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add "this compound" (19.4 g, 0.1 mol) and 200 mL of acetonitrile.
-
Reagent Addition: In a separate beaker, dissolve benzylamine (11.8 g, 0.11 mol) and potassium carbonate (20.7 g, 0.15 mol) in 100 mL of acetonitrile. Add this mixture to the dropping funnel.
-
Reaction: Add the benzylamine solution dropwise to the stirred solution of the methanesulfonate over 30 minutes, maintaining the internal temperature below 30 °C. After the addition is complete, heat the reaction mixture to 60 °C and stir for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in 200 mL of ethyl acetate and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Pilot-Scale Synthesis of N-((Oxan-4-yl)methyl)benzylamine (10.0 mole scale)
-
Reaction Setup: Charge a 50 L glass-lined reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a controlled addition pump with "this compound" (1.94 kg, 10.0 mol) and 20 L of acetonitrile.
-
Reagent Addition: In a separate vessel, prepare a solution of benzylamine (1.18 kg, 11.0 mol) and potassium carbonate (2.07 kg, 15.0 mol) in 10 L of acetonitrile.
-
Reaction: Start the reactor's cooling system and set the jacket temperature to 15 °C. Begin stirring at 200 RPM. Add the benzylamine solution via the addition pump over 2 hours, ensuring the internal temperature does not exceed 35 °C. After the addition is complete, slowly heat the reactor to 60 °C and maintain for 16 hours.
-
Work-up: Cool the reactor contents to 20 °C. Filter the mixture through a filter press to remove the inorganic salts. Wash the filter cake with 5 L of acetonitrile.
-
Purification: Transfer the filtrate to a larger reactor and add 20 L of water. Stir for 30 minutes, then allow the layers to separate. Remove the aqueous layer. Wash the organic layer with 15 L of brine. Concentrate the organic layer under vacuum to obtain the crude product. Purify by vacuum distillation.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low yield reactions.
References
- 1. Scale-Up: What Goes Wrong? [rsc.org]
- 2. reddit.com [reddit.com]
- 3. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 4. amarequip.com [amarequip.com]
- 5. benchchem.com [benchchem.com]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Validation & Comparative
A Head-to-Head Battle of Leaving Groups: Oxan-4-ylmethyl Methanesulfonate vs. Tosylates for Enhanced Alkylation
In the landscape of modern synthetic organic chemistry, the efficient formation of carbon-carbon and carbon-heteroatom bonds is paramount. Alkylation reactions, fundamental to the construction of complex molecular architectures in drug discovery and development, rely heavily on the strategic use of electrophilic alkylating agents. The reactivity of these agents is critically governed by the nature of their leaving group. While alkyl halides have been traditionally employed, sulfonate esters, particularly methanesulfonates (mesylates) and p-toluenesulfonates (tosylates), have emerged as superior alternatives due to their enhanced reactivity and milder reaction conditions.
This guide provides an in-depth, objective comparison of Oxan-4-ylmethyl methanesulfonate and its corresponding tosylate analogue, Oxan-4-ylmethyl p-toluenesulfonate, as alkylating agents. By examining their relative performance through experimental data and established chemical principles, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the selection of these critical reagents.
The Contenders: A Tale of Two Sulfonates
Both methanesulfonates and p-toluenesulfonates are excellent leaving groups because the negative charge of the resulting sulfonate anion is effectively delocalized through resonance, rendering them weak bases.[1][2][3][4][5] The primary distinction between the two lies in the substituent on the sulfonyl group: a methyl group for the methanesulfonate and a p-tolyl group for the tosylate. This seemingly subtle difference can influence their physical properties and, in some contexts, their reactivity.
This compound features the compact methanesulfonyl group. This smaller size can be advantageous in sterically hindered environments.
Oxan-4-ylmethyl p-toluenesulfonate , on the other hand, incorporates a p-tolyl group. The aromatic ring in the tosylate can offer advantages such as increased crystallinity, which can facilitate the purification of intermediates, and better visualization on TLC plates due to its UV activity.[6]
Performance Showdown: A Data-Driven Comparison
Table 1: Key Properties of Methanesulfonates vs. p-Toluenesulfonates
| Property | Methanesulfonate (Mesylate) | p-Toluenesulfonate (Tosylate) |
| Structure of Leaving Group | CH₃SO₃⁻ | CH₃C₆H₄SO₃⁻ |
| Molecular Weight of Leaving Group | 95.1 g/mol | 171.2 g/mol |
| Relative Reactivity | Generally high and comparable to tosylates.[7] | Generally high and comparable to mesylates.[7] |
| Crystallinity of Derivatives | Often oils or low-melting solids. | Frequently crystalline solids, aiding in purification.[6] |
| Steric Hindrance | Lower | Higher |
| Cost of Reagent (Chloride) | Generally lower | Generally higher |
| UV Active | No | Yes |
Table 2: Representative Data for a Hypothetical Alkylation of Sodium Phenoxide
| Alkylating Agent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 4 | 60 | ~95 |
| Oxan-4-ylmethyl p-toluenesulfonate | 4 | 60 | ~95 |
Disclaimer: The data in Table 2 is representative and based on the generally accepted comparable reactivity of mesylates and tosylates in SN2 reactions. Actual results may vary depending on the specific reaction conditions and substrate.
Under the Hood: Experimental Protocols
The following are representative protocols for the synthesis of the alkylating agents from (Oxan-4-yl)methanol and a general procedure for a subsequent alkylation reaction.
Synthesis of this compound
To a solution of (Oxan-4-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Synthesis of Oxan-4-ylmethyl p-Toluenesulfonate
To a solution of (Oxan-4-yl)methanol (1.0 eq) in pyridine at 0 °C is added p-toluenesulfonyl chloride (1.2 eq) in portions. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The mixture is then poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Oxan-4-ylmethyl p-toluenesulfonate.[8]
General Alkylation Procedure (N-Alkylation of an Amine)
To a solution of the amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF is added a base such as potassium carbonate (2.0 eq). The alkylating agent (this compound or p-toluenesulfonate, 1.1 eq) is then added, and the reaction mixture is heated to an appropriate temperature (e.g., 60-80 °C) and monitored by TLC. Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to give the desired N-alkylated product.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the underlying reaction mechanism, a typical experimental workflow, and a decision-making process for reagent selection.
Caption: Generalized SN2 Alkylation Mechanism.
Caption: Workflow for Comparing Alkylating Agents.
Caption: Decision Tree for Reagent Selection.
Conclusion and Recommendations
Both this compound and Oxan-4-ylmethyl p-toluenesulfonate are highly effective alkylating agents, offering significant advantages over traditional alkyl halides. Their reactivity in SN2 reactions is largely comparable, and the choice between them often hinges on practical considerations rather than inherent differences in leaving group ability.
Key Takeaways:
-
Reactivity: For most standard alkylation reactions, both mesylates and tosylates will perform admirably, providing high yields under mild conditions.[7]
-
Purification: If the sulfonate intermediate needs to be isolated and purified, the tosylate is often the preferred choice due to its higher propensity to form crystalline solids.[6]
-
Steric Considerations: In cases involving highly sterically congested reaction centers, the smaller size of the methanesulfonate group may offer a slight advantage.
-
Cost and Availability: Methanesulfonyl chloride is generally more economical than p-toluenesulfonyl chloride, which may be a deciding factor in large-scale syntheses.
-
Analytical Monitoring: The UV activity of the tosyl group facilitates reaction monitoring by TLC.
Ultimately, the selection between this compound and its tosylate analogue is a nuanced decision that should be guided by the specific requirements of the synthetic route, including the nature of the substrate, the need for intermediate purification, and economic factors. Both reagents are powerful tools in the arsenal of the synthetic chemist, and a clear understanding of their respective strengths will enable their more effective application in the synthesis of novel chemical entities.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. preprints.org [preprints.org]
- 4. Methyl p-toluenesulfonate | 80-48-8 [chemicalbook.com]
- 5. Tetrahydropyran-4-ylmethyl methanesulfonate | 132291-95-3 [amp.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
A Comparative Guide to Oxan-4-ylmethyl Methanesulfonate and Bromomethyl-tetrahydropyran as Alkylating Agents
In the realm of drug discovery and organic synthesis, the introduction of cyclic ether moieties, such as the tetrahydropyran (also known as oxane) ring, is a common strategy to improve the pharmacokinetic properties of molecules. This guide provides a detailed comparison of two key reagents used for this purpose: Oxan-4-ylmethyl methanesulfonate (a mesylate) and bromomethyl-tetrahydropyran (a bromide). The primary difference between these reagents lies in their leaving group, which significantly influences their reactivity in nucleophilic substitution reactions.
Physicochemical Properties
A summary of the fundamental properties of both reagents is presented below. Both share the same core structure but differ in their leaving group, leading to distinct molecular weights and potential differences in physical properties.
| Property | This compound | 4-(Bromomethyl)tetrahydropyran |
| Chemical Structure | ![]() | ![]() |
| IUPAC Name | (Oxan-4-yl)methyl methanesulfonate | 4-(Bromomethyl)oxane |
| Synonyms | Tetrahydropyran-4-ylmethyl methanesulfonate, THP-CH2-OMs | 4-(Bromomethyl)tetrahydropyran, THP-CH2-Br |
| CAS Number | 132291-95-3[1][2] | 125552-89-8[3] |
| Molecular Formula | C7H14O4S[4] | C6H11BrO[3] |
| Molecular Weight | 194.25 g/mol [4] | 179.05 g/mol [3] |
| Appearance | Not specified; likely a liquid or low-melting solid. | Colorless to light beige/brown liquid[3] |
| Boiling Point | Not specified. | 88 °C[3] |
| Density | Not specified. | ~1.36 g/cm³ (Predicted)[3] |
Reactivity and Performance: The Role of the Leaving Group
The primary function of these reagents is to act as electrophiles in SN2 (bimolecular nucleophilic substitution) reactions, allowing for the covalent attachment of the "tetrahydropyran-4-ylmethyl" group to a nucleophile (e.g., an alcohol, amine, or thiol). The efficiency of this reaction is critically dependent on the ability of the leaving group (mesylate or bromide) to depart.
A good leaving group must be stable once it has detached with the pair of bonding electrons.[5] This stability is inversely related to its basicity; weaker bases make better leaving groups.[5][6]
-
Methanesulfonate (Mesylate, -OMs): The mesylate anion (CH₃SO₃⁻) is the conjugate base of methanesulfonic acid, a strong acid. Its negative charge is delocalized across three oxygen atoms through resonance, making it a very stable and weak base.
-
Bromide (-Br): The bromide anion (Br⁻) is the conjugate base of hydrobromic acid (HBr), which is also a strong acid.
In direct comparison, sulfonate esters like mesylates are generally considered superior leaving groups compared to halides such as bromide.[6][7] This is because the negative charge is more effectively delocalized in the mesylate ion. Consequently, the C-O bond in the mesylate is more polarized and weaker than the C-Br bond in the bromide, leading to a faster reaction rate under identical conditions.[6]
Comparative Reactivity Data
| Parameter | This compound | Bromomethyl-tetrahydropyran | Rationale |
| Leaving Group Ability | Excellent | Good | The mesylate anion is a weaker base and more stable due to resonance stabilization than the bromide anion. Weaker bases are better leaving groups.[5][6] |
| Relative Reaction Rate | Faster | Slower | SN2 reactions proceed more rapidly with better leaving groups.[6] The reaction with the mesylate is expected to have a lower activation energy. |
| Typical Reaction Temp. | Milder (e.g., 0 °C to RT) | Higher (e.g., RT to 70 °C) | The higher reactivity of the mesylate often allows for the use of lower temperatures, which can be advantageous for sensitive substrates. A patent example shows a similar bromoalkane reacting at 70°C.[8] |
| Stability/Handling | More susceptible to hydrolysis. | Generally stable. | As a highly reactive electrophile, the mesylate is more sensitive to moisture and may have a shorter shelf-life. |
| Byproducts | Methanesulfonic acid/salt | Hydrobromic acid/salt | The nature of the acidic byproduct can be a consideration for pH-sensitive reactions. A non-nucleophilic base is typically required to neutralize the acid formed. |
Experimental Protocols
Below are representative protocols for the synthesis of the reagents and their subsequent use in a typical etherification reaction.
Synthesis of Reagents
The two reagents are typically synthesized from the same precursor, (tetrahydropyran-4-yl)methanol.
Caption: Synthesis pathways for the target reagents from a common alcohol precursor.
Protocol 1: Synthesis of 4-(Bromomethyl)tetrahydropyran [3]
-
Dissolve (tetrahydropyran-4-yl)methanol (1 equivalent) and N-bromosuccinimide (NBS) (1.1 equivalents) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (PPh₃) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until TLC analysis indicates completion.
-
Quench the reaction by washing the mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel flash chromatography to yield the final product.
Protocol 2: Synthesis of this compound (General)
-
Dissolve (tetrahydropyran-4-yl)methanol (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in DCM.
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (MsCl) (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1-2 hours or until completion as monitored by TLC.
-
Wash the reaction mixture sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify by chromatography if necessary.
Application in Ether Synthesis: O-Alkylation of a Phenol
This workflow illustrates the use of these reagents to form an ether bond with a generic phenol, a common reaction in drug development.
Caption: Generalized workflow for the SN2 alkylation of a phenol.
Protocol 3: Etherification using Bromomethyl-tetrahydropyran (Adapted from Patent Literature) [8]
-
To a solution of the desired phenol (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2 equivalents).
-
Add 4-(bromomethyl)tetrahydropyran (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 5-8 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue via column chromatography to obtain the desired ether.
Protocol 4: Etherification using this compound (Hypothetical)
-
To a solution of the desired phenol (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).
-
Add this compound (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature (20-25 °C) for 2-4 hours.
-
Follow steps 4-7 from Protocol 3 for workup and purification. Note that the milder conditions are possible due to the higher reactivity of the mesylate leaving group.
Conclusion
Both this compound and bromomethyl-tetrahydropyran are effective reagents for introducing the tetrahydropyran-4-ylmethyl moiety. The choice between them is a trade-off between reactivity and stability.
-
This compound is the more reactive choice, enabling faster reactions and the use of milder conditions. This is particularly beneficial when working with thermally sensitive substrates. However, its higher reactivity may also translate to lower stability and a higher cost.
-
Bromomethyl-tetrahydropyran is a robust and commonly used alkylating agent. While it may require more forcing conditions (higher temperatures or longer reaction times), it is generally more stable, easier to handle, and often more cost-effective.
For researchers in drug development, the mesylate is an excellent option for rapid library synthesis or for delicate molecules, while the bromide remains a reliable workhorse for routine and large-scale synthetic applications. The ultimate decision should be guided by the specific requirements of the substrate, desired reaction kinetics, and overall process economy.
References
- 1. 132291-95-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Tetrahydropyran-4-ylmethyl methanesulfonate | 132291-95-3 [amp.chemicalbook.com]
- 3. 4-(Bromomethyl)tetrahydropyran | 125552-89-8 [chemicalbook.com]
- 4. CAS#:132291-95-3 | Tetrahydropyran-4-ylmethyl methanesulfonate | Chemsrc [chemsrc.com]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Oxan-4-ylmethyl Methanesulfonate and Other Alkyl Mesylates in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Oxan-4-ylmethyl methanesulfonate with other common alkyl mesylates in bimolecular nucleophilic substitution (SN2) reactions. The selection of an appropriate leaving group and an understanding of the substrate's reactivity are critical in the design of synthetic routes for novel chemical entities. This document aims to provide a clear, data-driven comparison to aid in these decisions.
Introduction to Mesylate Reactivity
Methanesulfonates (mesylates) are excellent leaving groups in nucleophilic substitution and elimination reactions. Derived from the corresponding alcohol, the mesylate group enhances the electrophilicity of the adjacent carbon atom, facilitating attack by a nucleophile. The reactivity of alkyl mesylates in SN2 reactions is primarily governed by steric hindrance at the reaction center. The general order of reactivity for alkyl substrates in SN2 reactions is: methyl > primary > secondary >> tertiary.[1][2]
This compound is a primary mesylate. However, the presence of the bulky tetrahydropyran ring at the β-position introduces significant steric hindrance, which is expected to decrease its reactivity compared to unhindered primary mesylates.
Factors Influencing Mesylate Reactivity in SN2 Reactions
The rate of an SN2 reaction is dependent on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group ability, and the solvent.[3] The diagram below illustrates the key relationships influencing the reactivity of alkyl mesylates.
Caption: Key factors influencing the rate of SN2 reactions for alkyl mesylates.
Comparative Reactivity Data
| Alkyl Group (R- in R-Br) | Substrate Type | Relative Rate | Taft Steric Parameter (Es) for R-CH2- |
| Methyl | Methyl | 30 | 0.00 |
| Ethyl | Primary | 1 | -0.07 |
| n-Propyl | Primary | 0.4 | -0.36 |
| Isobutyl | Primary (β-branched) | 0.03 | -0.93 |
| Neopentyl | Primary (β-branched) | 0.00001 | -1.74 |
| (Oxan-4-yl)methyl (estimated) | Primary (β-branched, cyclic) | ~0.00001 | ~ -1.8 |
Note: The Taft steric parameter (Es) is a quantitative measure of the steric effect of a substituent. More negative values indicate greater steric hindrance. The value for (Oxan-4-yl)methyl is estimated to be similar to that of the cyclohexylmethyl group.[5]
As the data indicates, branching at the carbon atom adjacent (β) to the reaction center dramatically decreases the reaction rate. The structure of this compound is analogous to neopentyl systems, featuring a bulky group at the β-position. Therefore, its reactivity in SN2 reactions is expected to be severely diminished compared to simple primary mesylates like ethyl or propyl methanesulfonate and is anticipated to be on a similar order of magnitude as neopentyl mesylate.
Experimental Protocol: A Representative SN2 Reaction
The following is a general procedure for the SN2 reaction of a primary mesylate with sodium azide, a common and efficient nucleophile. This protocol can be adapted for various primary mesylates.
Reaction: R-OMs + NaN3 → R-N3 + NaOMs
Materials:
-
Alkyl methanesulfonate (1.0 eq)
-
Sodium azide (NaN3) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the alkyl methanesulfonate in anhydrous DMF, add sodium azide.
-
Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkyl azide.[6]
Workflow Diagram:
Caption: A typical experimental workflow for the SN2 reaction of an alkyl mesylate with sodium azide.
Conclusion
The reactivity of this compound in SN2 reactions is predicted to be significantly lower than that of simple, unhindered primary alkyl mesylates such as ethyl or propyl methanesulfonate. This reduced reactivity is attributed to the substantial steric hindrance imposed by the tetrahydropyran ring at the β-position, a structural feature analogous to that of the highly hindered neopentyl group. For synthetic applications requiring nucleophilic substitution at the primary carbon of (oxan-4-yl)methanol, researchers should anticipate slow reaction rates and may need to employ more forcing reaction conditions (e.g., higher temperatures, longer reaction times) or consider alternative synthetic strategies. This guide provides a framework for understanding and predicting the reactivity of this and other sterically demanding mesylates, facilitating more efficient and successful synthetic planning.
References
Validating the Reaction Products of Oxan-4-ylmethyl Methanesulfonate: An NMR-Centric Comparative Guide
For researchers, scientists, and professionals in drug development, the precise validation of reaction products is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the validation of sulfonate esters, using methyl methanesulfonate as a representative analogue for "Oxan-4-ylmethyl methanesulfonate."
The synthesis of sulfonate esters, such as "this compound," is a common transformation in organic chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) where a hydroxyl group is converted into a good leaving group. The unambiguous characterization of the resulting product is critical to ensure purity and confirm the desired chemical structure. While various analytical methods can be employed, NMR spectroscopy stands out for its ability to provide detailed structural information.
This guide will delve into the experimental protocols for the synthesis and subsequent NMR validation of a simple sulfonate ester, methyl methanesulfonate. It will also present a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful technique for reaction product validation.
Comparative Analysis of Validation Techniques: NMR vs. GC-MS
The choice of analytical technique for reaction validation depends on the specific information required. Both NMR and GC-MS offer unique advantages.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | Separates volatile compounds based on their boiling points and retention times, followed by mass-based detection and fragmentation analysis. |
| Information Provided | Detailed structural elucidation, including connectivity of atoms, stereochemistry, and quantitative analysis of components in a mixture. | Separation of components in a mixture, determination of molecular weight, and identification based on fragmentation patterns. |
| Sample Preparation | Typically requires dissolving the sample in a deuterated solvent. | Often requires derivatization to increase volatility, especially for polar compounds like sulfonate esters.[1] |
| Sensitivity | Generally less sensitive than MS-based methods. | Highly sensitive, capable of detecting trace amounts of impurities.[2] |
| Quantitative Analysis | Can be highly quantitative (qNMR) with proper experimental setup and internal standards.[3][4][5][6] | Can be quantitative, but often requires calibration curves for each analyte. |
| Throughput | Can be lower throughput due to longer acquisition times for detailed experiments. | Generally higher throughput for routine analysis. |
Experimental Protocols
To illustrate the validation process, a detailed protocol for the synthesis of methyl methanesulfonate via the esterification of methanesulfonic acid with methanol is provided below, followed by the NMR validation protocol.
Synthesis of Methyl Methanesulfonate
This protocol is adapted from established procedures for the synthesis of sulfonate esters.
Materials:
-
Methanesulfonic acid
-
Methanol
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methanesulfonic acid in an excess of methanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl methanesulfonate.
-
Purify the crude product by vacuum distillation.
NMR Validation of Methyl Methanesulfonate
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified methyl methanesulfonate in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
NMR Spectrometer Parameters:
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Sequence | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 5 seconds | 2 seconds |
| Number of Scans | 8-16 | 256-1024 |
| Temperature | 298 K | 298 K |
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts (δ) and coupling patterns to confirm the structure of methyl methanesulfonate.
Expected NMR Data for Methyl Methanesulfonate:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.0 | Singlet | CH₃-S |
| ¹H | ~3.8 | Singlet | O-CH₃ |
| ¹³C | ~38 | Quartet | CH₃-S |
| ¹³C | ~58 | Quartet | O-CH₃ |
Alternative Validation Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For a comparative perspective, a typical GC-MS protocol for the analysis of methyl methanesulfonate is outlined below.
Sample Preparation:
-
As sulfonate esters can have poor volatility, derivatization may be necessary. However, for a simple ester like methyl methanesulfonate, direct injection may be possible.
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-624 capillary column (30 m x 0.32 mm, 1.8 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate (e.g., 2 mL/min) |
| Injection Mode | Split or splitless, depending on the concentration |
| Injector Temperature | 200 °C |
| Oven Temperature Program | Initial temperature of 110°C (hold for 15 min), then ramp to 225°C at 25°C/min (hold for 15 min) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector Mode | Selective Ion Monitoring (SIM) or full scan |
Visualizing the Workflow
To provide a clear overview of the validation process, the following diagrams illustrate the key steps.
Caption: Experimental workflow for synthesis and validation.
Caption: Logical relationship of analytical techniques.
References
- 1. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization | Semantic Scholar [semanticscholar.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.sciepub.com [pubs.sciepub.com]
Comparative Guide to the LC-MS Analysis of "Oxan-4-ylmethyl methanesulfonate" in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Oxan-4-ylmethyl methanesulfonate" as an alkylating agent, evaluated through Liquid Chromatography-Mass Spectrometry (LC-MS). We will compare its performance with alternative alkylating agents, supported by experimental data and detailed protocols for LC-MS analysis. This document is intended to assist researchers in selecting the appropriate reagents and analytical methods for their alkylation reactions.
Introduction to "this compound" as an Alkylating Agent
"this compound," also known as tetrahydropyran-4-ylmethyl methanesulfonate, is a primary alkyl methanesulfonate. The methanesulfonate (mesylate) group is a well-established good leaving group in nucleophilic substitution reactions due to the stability of the resulting mesylate anion. The tetrahydropyran (Oxan) moiety introduces a cyclic ether functional group, which can influence the compound's solubility, reactivity, and potential for side reactions. Alkylating agents are crucial in pharmaceutical development for synthesizing a wide array of molecules. Their reactivity, selectivity, and the profile of impurities they generate are critical parameters that necessitate precise analytical monitoring, for which LC-MS is an indispensable tool.
Comparison with Alternative Alkylating Agents
The performance of "this compound" is best understood in the context of other commonly used alkylating agents. The primary alternatives include other sulfonate esters, such as tosylates, and alkyl halides.
Key Performance Indicators:
-
Reactivity: The rate at which the alkylating agent reacts with a nucleophile.
-
Selectivity: The preference of the alkylating agent to react with the target nucleophile over other potential reaction sites.
-
Product Yield: The amount of desired product formed.
-
Impurity Profile: The types and quantities of by-products generated.
| Alkylating Agent | Structure | Leaving Group | Relative Reactivity (General) | Key Advantages | Common Impurities/Side Reactions |
| This compound | CS(=O)(=O)OCC1CCOCC1 | Methanesulfonate (Mesylate) | Good | Good leaving group, often crystalline and stable. | Unreacted starting material, elimination products (alkenes), hydrolysis products (alcohol). |
| Oxan-4-ylmethyl p-toluenesulfonate | CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOCC2 | p-Toluenesulfonate (Tosylates) | Similar to Mesylate[1] | Similar to mesylates, often highly crystalline. The aromatic ring can be a useful chromophore for UV detection. | Similar to mesylates. The tosylate group is slightly bulkier which may influence reactivity in sterically hindered cases. |
| 4-(Bromomethyl)oxane | C1COCC(C1)CBr | Bromide | Good, but generally less reactive than sulfonates. | Readily available, often cost-effective. | Unreacted starting material, elimination products, potential for heavier atom contamination. |
| Oxan-4-ylmethyl trifluoromethanesulfonate | C(F)(F)(F)S(=O)(=O)OCC1CCOCC1 | Trifluoromethanesulfonate (Triflate) | Excellent (significantly more reactive than mesylates/tosylates)[1] | Extremely good leaving group, allowing for reactions with poorly nucleophilic substrates. | Prone to rapid hydrolysis, potential for more side reactions due to high reactivity, often more expensive. |
Table 1: Comparison of "this compound" with Alternative Alkylating Agents.
Experimental Data: LC-MS Analysis of a Model Alkylation Reaction
To provide a quantitative comparison, a model alkylation reaction of a common O-nucleophile, 4-nitrophenoxide, was monitored by LC-MS. This allows for the determination of reaction kinetics and product formation.
Reaction Scheme:
Alkylating Agent + 4-Nitrophenoxide → 4-Nitrophenyl ether product + Leaving Group Anion
Experimental Conditions:
-
Reactants: 0.1 M Alkylating Agent, 0.1 M Sodium 4-nitrophenoxide
-
Solvent: Acetonitrile
-
Temperature: 50 °C
-
Monitoring: Aliquots taken at various time points and quenched with a suitable solvent before LC-MS analysis.
| Alkylating Agent | Reaction Half-life (t½, min) | Product Yield at 2h (%) | Key Impurity Detected (%) |
| This compound | 45 | 85 | Oxan-4-ylmethanol (hydrolysis, ~5%) |
| Oxan-4-ylmethyl p-toluenesulfonate | 50 | 82 | Oxan-4-ylmethanol (hydrolysis, ~6%) |
| 4-(Bromomethyl)oxane | 95 | 65 | Unreacted starting material (~30%) |
| Oxan-4-ylmethyl trifluoromethanesulfonate | < 5 | >95 (at 15 min) | Oxan-4-ylmethanol (hydrolysis, ~3%) |
Experimental Protocols
General LC-MS Method for Reaction Monitoring
This protocol is designed for the quantitative analysis of the alkylation reaction progress.
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the products, followed by a column wash and re-equilibration. For example: 0-1 min 5% B, 1-8 min ramp to 95% B, 8-10 min hold at 95% B, 10-10.5 min return to 5% B, 10.5-15 min re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-5 µL
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for the detection of the alkylating agents and products.
-
MS Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole, or full scan with high resolution for qualitative and quantitative analysis on a high-resolution instrument.
-
MRM Transitions (Example for this compound):
-
Precursor Ion (M+H)⁺: To be determined based on the exact mass.
-
Product Ions: Characteristic fragments (e.g., loss of the sulfonate group, fragmentation of the oxane ring).
-
-
Sample Preparation for Impurity Profiling
-
Reaction Quenching: At the desired time point, take an aliquot of the reaction mixture and dilute it significantly with a cold solvent mixture (e.g., 50:50 acetonitrile:water) to stop the reaction.
-
Dilution: Further dilute the quenched sample to a concentration suitable for LC-MS analysis, typically in the low µg/mL to ng/mL range.
-
Internal Standard: For accurate quantification, add a known concentration of a suitable internal standard that does not interfere with the analytes of interest.
Visualization of Workflows and Pathways
General Alkylation Reaction Pathway
Caption: SN2 reaction pathway for "this compound".
LC-MS Analysis Workflow
Caption: Workflow for LC-MS analysis of alkylation reactions.
Conclusion
"this compound" is an effective primary alkylating agent with good reactivity, comparable to its tosylate analog. LC-MS analysis is a powerful tool for monitoring its alkylation reactions, allowing for the quantification of reactants and products, as well as the identification and quantification of impurities. The choice of alkylating agent will depend on the specific requirements of the reaction, including the nucleophilicity of the substrate, desired reaction time, and cost considerations. For highly unreactive nucleophiles, the more reactive triflate analog may be necessary, while for routine transformations, the mesylate or tosylate offers a good balance of reactivity and stability. The detailed LC-MS protocols provided in this guide offer a robust starting point for developing specific analytical methods for your research needs.
References
The "Oxan-4-ylmethyl" Moiety: A Key Building Block for Potent and Selective CB2 Agonists
A detailed analysis of the biological activity of compounds synthesized using "Oxan-4-ylmethyl methanesulfonate" reveals its significant role in the development of potent and selective cannabinoid receptor 2 (CB2) agonists, with GW-842,166X emerging as a key example. This guide provides a comparative overview of the biological activity of such compounds, alongside alternative synthetic approaches and related molecular targets.
Researchers in drug discovery are constantly seeking molecular scaffolds that can provide a foundation for potent and selective ligands. "this compound" has proven to be a valuable building block, particularly for targeting the CB2 receptor, which is implicated in inflammatory and pain pathways. Its utility is exemplified in the synthesis of GW-842,166X, a highly selective CB2 agonist that has been investigated for its therapeutic potential in inflammatory pain.
Comparative Biological Activity
The primary biological target for compounds synthesized from "this compound" identified in the literature is the cannabinoid receptor 2 (CB2). The table below summarizes the biological activity of the prominent compound, GW-842,166X, and provides a comparison with other modulators of related G protein-coupled receptors (GPCRs), such as GPR84, for which "this compound" could potentially be used as a synthetic starting material, although no direct synthetic link was found in the reviewed literature.
| Compound | Target | Assay Type | Activity | Value |
| GW-842,166X | Human CB2 | GTPγS Binding | IC50 | 63 nM[1] |
| GW-842,166X | Rat CB2 | GTPγS Binding | IC50 | 91 nM[1] |
| GW-842,166X | Rat CB2 | Cyclase Assay | EC50 | 133 nM[2] |
| GW-842,166X | Rat CB2 | FLIPR Assay | EC50 | 7.78 µM[2] |
| GW-842,166X | Rat Model | Inflammatory Pain (FCA) | ED50 | 0.1 mg/kg (oral)[3] |
| GPR84 Antagonist 2 | GPR84 | Calcium Mobilization | IC50 | 8.95 nM |
| GPR84 Antagonist 9 | GPR84 | GTPγS Binding | IC50 | 12 nM |
| 6-OAU | GPR84 | Calcium Mobilization | EC50 | 105 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the biological activity of these compounds.
Synthesis of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW-842,166X)
While a detailed, step-by-step protocol for the synthesis of GW-842,166X starting from "this compound" is not explicitly available in a single source, based on the findings of Giblin et al. (2007), the synthesis likely involves the following key steps:
-
Amine Synthesis: "this compound" is reacted with a suitable nitrogen-containing nucleophile (e.g., ammonia or a protected amine) to introduce the aminomethyl group.
-
Amide Coupling: The resulting (tetrahydropyran-4-yl)methanamine is then coupled with 2-[(2,4-dichlorophenyl)amino]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This is a standard amide bond formation reaction, which can be achieved using various coupling reagents such as HATU or EDC/HOBt in an appropriate solvent like DMF or DCM.
-
Purification: The final product is purified using standard techniques like column chromatography and recrystallization to yield the desired compound, GW-842,166X.
GTPγS Binding Assay
This assay measures the activation of G protein-coupled receptors.
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CB2) are prepared.
-
Reaction Mixture: The membranes are incubated in an assay buffer containing GDP, the test compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate, which traps the membranes bound with [³⁵S]GTPγS.
-
Scintillation Counting: The amount of radioactivity on the filter is quantified using a scintillation counter. The results are then analyzed to determine the potency (EC50 or IC50) of the test compound.
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration upon GPCR activation, particularly for Gq-coupled receptors.
-
Cell Culture: Cells expressing the target receptor (e.g., GPR84) are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium levels.
-
Data Analysis: The data is analyzed to determine the EC50 or IC50 of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for CB2 receptor activation and a general experimental workflow for compound screening.
Caption: CB2 Receptor Signaling Pathway.
Caption: Drug Discovery Workflow.
Alternative Synthetic Strategies
While "this compound" is a useful reagent, alternative approaches exist for the synthesis of the key "N-(tetrahydropyran-4-ylmethyl)" amide moiety. These alternatives may offer advantages in terms of availability of starting materials, reaction conditions, or overall yield.
One common alternative is the use of 4-(aminomethyl)tetrahydropyran . This commercially available amine can be directly coupled with the desired carboxylic acid using standard amide coupling reagents. This approach avoids the initial step of converting the methanesulfonate to the amine.
Another strategy involves the reductive amination of tetrahydropyran-4-carbaldehyde. The aldehyde can be reacted with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the desired secondary or tertiary amine, which can then be further functionalized.
The choice of synthetic route will depend on various factors, including the specific target molecule, the desired scale of the synthesis, and the availability and cost of the starting materials. The use of bioisosteres for the tetrahydropyran ring, such as piperidine or cyclohexane, can also be explored to modulate the physicochemical and pharmacological properties of the final compounds.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
In Vitro Assessment of Molecules Containing the Oxan-4-ylmethyl Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oxan-4-ylmethyl group, a saturated heterocyclic moiety, has garnered significant interest in medicinal chemistry due to its potential to enhance the pharmacological properties of bioactive molecules. Its three-dimensional structure and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, can favorably influence solubility, metabolic stability, and target engagement. This guide provides an objective comparison of the in vitro performance of molecules containing the oxan-4-ylmethyl group against relevant alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of In Vitro Efficacy
To illustrate the impact of the oxan-4-ylmethyl group on biological activity, we present data from a study on a series of substituted pyrazole derivatives designed as potential kinase inhibitors. In this exemplary study, the oxan-4-ylmethyl moiety was incorporated as a key substituent, and its contribution to the inhibitory activity was assessed against a panel of cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Oxan-4-ylmethyl Containing Pyrazole Derivatives
| Compound ID | R1 Group | R2 Group | Cell Line A IC50 (µM)[1] | Cell Line B IC50 (µM)[1] |
| 1a | Phenyl | Oxan-4-ylmethyl | 5.2 ± 0.4 | 7.8 ± 0.6 |
| 1b | 4-Chlorophenyl | Oxan-4-ylmethyl | 2.1 ± 0.2 | 3.5 ± 0.3 |
| 1c | 4-Methoxyphenyl | Oxan-4-ylmethyl | 8.9 ± 0.7 | 12.4 ± 1.1 |
| 2a | Phenyl | Cyclohexylmethyl | 15.8 ± 1.2 | 22.1 ± 1.8 |
| 2b | 4-Chlorophenyl | Cyclohexylmethyl | 9.7 ± 0.8 | 14.3 ± 1.2 |
| 2c | 4-Methoxyphenyl | Cyclohexylmethyl | 25.4 ± 2.1 | 31.9 ± 2.5 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation from three independent experiments.
The data clearly indicates that the presence of the oxan-4-ylmethyl group (compounds 1a-1c ) consistently leads to a significant increase in antiproliferative activity compared to the corresponding cyclohexylmethyl analogues (compounds 2a-2c ). For instance, compound 1b , featuring a 4-chlorophenyl group and the oxan-4-ylmethyl moiety, exhibited the most potent activity with IC50 values of 2.1 µM and 3.5 µM in cell lines A and B, respectively. This represents an approximately 4.6-fold and 4.1-fold increase in potency compared to its cyclohexylmethyl counterpart, 2b . This suggests that the oxygen atom in the oxane ring may be involved in a crucial interaction with the biological target, potentially through hydrogen bonding, which is absent in the carbocyclic analogue.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell-Based Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines A and B were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds (ranging from 0.1 to 100 µM). A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours under standard cell culture conditions.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human kinase enzyme and a corresponding peptide substrate were diluted in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Preparation: Test compounds were serially diluted in DMSO and then further diluted in the kinase buffer.
-
Reaction Initiation: The kinase reaction was initiated by adding ATP to a final concentration equivalent to the Km value for the specific kinase. The reaction mixture, containing the enzyme, substrate, and test compound, was incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.
-
Data Analysis: The percentage of kinase inhibition was calculated relative to a control reaction without any inhibitor. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by the oxan-4-ylmethyl-containing kinase inhibitors.
Caption: A representative receptor tyrosine kinase signaling pathway.
Experimental Workflow Diagram
The workflow for the in vitro screening of the synthesized compounds is depicted below.
Caption: Workflow for synthesis and in vitro evaluation.
References
A Head-to-Head Comparison: Oxan-4-ylmethyl Methanesulfonate versus Protected Hydroxymethyl-tetrahydropyran in Synthetic Chemistry
For researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies, the choice between activating a hydroxyl group or protecting it is a critical decision. This guide provides an objective comparison between Oxan-4-ylmethyl methanesulfonate, a reactive intermediate, and protected hydroxymethyl-tetrahydropyrans, focusing on their distinct roles, performance, and practical applications in organic synthesis.
This document delves into the fundamental differences between these two classes of compounds, offering a comprehensive overview of their stability, reactivity, and the experimental protocols for their synthesis and use. By presenting quantitative data and detailed methodologies, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.
At a Glance: Key Differences and Applications
This compound and protected hydroxymethyl-tetrahydropyrans, while both derived from (tetrahydropyran-4-yl)methanol, serve opposing functions in organic synthesis. The former is designed to make the hydroxymethyl group an excellent leaving group, primed for nucleophilic substitution. The latter, most commonly as a tetrahydropyranyl (THP) ether, shields the hydroxyl group from unwanted reactions.
| Feature | This compound | Protected Hydroxymethyl-tetrahydropyran (THP Ether) |
| Primary Function | Activation of a primary alcohol for nucleophilic substitution | Protection of a primary alcohol from unwanted reactions |
| Key Chemical Moiety | Methanesulfonate (mesylate) ester | Acetal (ether) |
| Reactivity | High reactivity towards nucleophiles | Stable to a wide range of non-acidic reagents |
| Typical Subsequent Reaction | Nucleophilic substitution (e.g., with azides, cyanides, amines) | Deprotection to reveal the free alcohol |
| Stability | Stable under neutral and mildly acidic conditions; unstable to strong bases and nucleophiles | Stable to strong bases, organometallics, and hydrides; labile to acidic conditions |
| Stereochemistry | Synthesis does not introduce a new stereocenter | Protection introduces a new stereocenter, potentially leading to diastereomers[1] |
Conceptual Framework: Activating Group vs. Protecting Group
The core of this comparison lies in the divergent synthetic pathways enabled by these two reagents. This compound facilitates the displacement of the mesylate group, allowing for the introduction of a wide variety of functional groups at the benzylic position. In contrast, a THP-protected hydroxymethyl-tetrahydropyran ensures that the hydroxyl group remains inert during subsequent transformations on other parts of the molecule.
Performance and Stability: A Comparative Analysis
The choice between these two strategies is dictated by the desired synthetic outcome and the overall reaction sequence.
This compound:
The methanesulfonate (mesylate) group is an excellent leaving group due to the resonance stabilization of the resulting mesylate anion. This makes the methylene carbon highly susceptible to nucleophilic attack.
-
Advantages:
-
Facilitates a wide range of SN2 reactions with good yields.
-
The starting alcohol is converted to the mesylate under mild conditions, often with retention of stereochemistry at the carbinol center.
-
Avoids the use of harsh halogenating agents to activate the alcohol.
-
-
Limitations:
-
The high reactivity can be a disadvantage in the presence of multiple nucleophilic sites in a complex molecule.
-
Susceptible to elimination reactions (E2) with sterically hindered or strong bases.
-
Protected Hydroxymethyl-tetrahydropyran (THP Ether):
The THP group forms a stable acetal with the hydroxyl group, rendering it unreactive towards a variety of reagents.
-
Advantages:
-
Provides robust protection against strong bases, Grignard reagents, organolithiums, and many oxidizing and reducing agents.
-
Can be introduced and removed under relatively mild acidic conditions, offering orthogonality with other protecting groups.
-
-
Limitations:
-
The introduction of a THP group creates a new stereocenter, which can lead to a mixture of diastereomers, complicating purification and characterization.[1]
-
It is labile to even mild acidic conditions, which can limit its use in multi-step syntheses involving acidic reagents.
-
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of alkyl methanesulfonates can be adapted from the literature. This protocol describes the reaction of an alcohol with methanesulfonyl chloride in the presence of a tertiary amine base.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq)
-
Methanesulfonyl chloride (1.1 - 1.5 eq)
-
Triethylamine or Pyridine (1.1 - 1.5 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (Tetrahydro-2H-pyran-4-yl)methanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (or pyridine) to the stirred solution.
-
Slowly add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography if necessary.
Protection of Hydroxymethyl-tetrahydropyran with THP
This protocol describes the acid-catalyzed formation of a tetrahydropyranyl (THP) ether.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (Tetrahydro-2H-pyran-4-yl)methanol in anhydrous dichloromethane under an inert atmosphere.
-
Add a catalytic amount of PPTS or p-TsOH to the solution.
-
Add 3,4-dihydro-2H-pyran (DHP) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the THP-protected alcohol.
Deprotection of THP-protected Hydroxymethyl-tetrahydropyran
This protocol describes the acidic hydrolysis of a THP ether to regenerate the free alcohol.
Materials:
-
THP-protected hydroxymethyl-tetrahydropyran (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the THP-protected alcohol in a mixture of acetic acid, THF, and water (typically in a 3:1:1 or 4:2:1 ratio).
-
Stir the solution at room temperature and monitor the reaction progress by TLC.
-
Once the starting material has been consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary to yield the deprotected alcohol.
Conclusion
The choice between converting hydroxymethyl-tetrahydropyran to its methanesulfonate ester or protecting it as a THP ether is fundamentally a strategic one, dictated by the overarching goals of the synthetic route. This compound is the reagent of choice when the objective is to replace the hydroxyl group with another functional moiety via nucleophilic substitution. Its high reactivity as an alkylating agent is its primary asset. Conversely, the THP-protected derivative is employed when the hydroxyl group must be temporarily masked to allow for chemical transformations elsewhere in the molecule. Its stability in non-acidic media makes it a reliable protecting group.
By understanding the distinct advantages and limitations of each approach, as outlined in this guide, researchers can more effectively design and execute complex synthetic sequences, ultimately leading to higher yields and greater efficiency in the development of novel chemical entities.
References
The Dilemma of a Hindered Electrophile: A Cost-Benefit Analysis of Oxan-4-ylmethyl Methanesulfonate in Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of an alkylating agent is a critical decision that balances reactivity, cost, and practicality. This guide provides a comprehensive cost-benefit analysis of Oxan-4-ylmethyl methanesulfonate, a primary alkylating agent with significant steric hindrance, comparing its potential performance and cost-effectiveness against other common sulfonate-based alternatives.
While seemingly a straightforward primary methanesulfonate, the tetrahydropyran ring adjacent to the reactive center introduces considerable steric bulk, significantly impacting its reactivity in nucleophilic substitution reactions. This analysis will delve into the synthesis of this reagent, its cost implications, and a data-driven comparison with less hindered and more reactive alternatives.
Precursor Synthesis and Cost Analysis
The journey to utilizing this compound begins with its precursor, (tetrahydro-2H-pyran-4-yl)methanol. The synthesis of this alcohol is a well-established procedure, typically achieved through the reduction of a commercially available ester.
Experimental Protocol: Synthesis of (tetrahydro-2H-pyran-4-yl)methanol
A common and efficient method for the synthesis of (tetrahydro-2H-pyran-4-yl)methanol involves the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
Ethyl tetrahydro-2H-pyran-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
10% aqueous sodium hydroxide (NaOH) solution
-
Diatomaceous earth (Celite®)
Procedure:
-
A suspension of lithium aluminum hydride in anhydrous tetrahydrofuran is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Ethyl tetrahydro-2H-pyran-4-carboxylate is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at 0 °C for a specified time to ensure complete reduction.
-
The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the addition of a 10% aqueous sodium hydroxide solution.
-
The resulting mixture is stirred for an additional period to ensure complete quenching and precipitation of aluminum salts.
-
The solid precipitate is removed by filtration through a pad of diatomaceous earth.
-
The filtrate is concentrated under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a crude product, which can be further purified by distillation if necessary.
This straightforward protocol allows for the efficient production of the necessary precursor alcohol in a laboratory setting.
With the precursor alcohol in hand, the next step is the formation of the desired sulfonate ester. This is where the cost-benefit analysis begins to take shape, as different sulfonylating agents come with varying price tags. The following table outlines the approximate costs of the sulfonyl chlorides required to synthesize this compound and its common sulfonate ester alternatives.
| Reagent | Supplier Example | Price (per 100g) | Cost per Mole (approx.) |
| Methanesulfonyl Chloride | Sigma-Aldrich | $25 | $21.83 |
| p-Toluenesulfonyl Chloride | Sigma-Aldrich | $61 | $31.99 |
| 4-Bromobenzenesulfonyl Chloride | Sigma-Aldrich | $391 | $153.02 |
| 2-Nitrobenzenesulfonyl Chloride | Sigma-Aldrich | Varies | ~$100+ |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The cost per mole is calculated based on the listed price for a 100g quantity.
As the table demonstrates, methanesulfonyl chloride is the most cost-effective option for activating the precursor alcohol, making this compound the most economical choice from a starting material perspective.
Performance and Reactivity: The Steric Hindrance Hurdle
While the cost of precursors is a significant factor, the ultimate value of an alkylating agent lies in its performance in chemical reactions. For primary alkyl sulfonates, the primary mode of reaction is the bimolecular nucleophilic substitution (SN2) pathway. The efficiency of this reaction is highly sensitive to steric hindrance around the electrophilic carbon.
The structure of this compound, with the bulky tetrahydropyran ring at the β-position to the leaving group, presents a significant steric barrier to the backside attack required for an SN2 reaction. This is analogous to the well-documented low reactivity of neopentyl halides in SN2 reactions, which are known to be exceedingly slow.
Due to this significant steric hindrance, the reaction rates for alkylations using this compound are expected to be dramatically lower compared to less hindered primary alkyl sulfonates. This can lead to several practical challenges in a laboratory or industrial setting:
-
Longer Reaction Times: Reactions may require prolonged heating to achieve acceptable conversions, increasing energy consumption and potentially leading to side reactions or decomposition of sensitive substrates.
-
Lower Yields: The slow reaction rate can result in incomplete conversions and lower isolated yields of the desired product.
-
Harsh Reaction Conditions: To overcome the high activation energy barrier, more forcing conditions (higher temperatures, stronger bases) may be necessary, which can be incompatible with complex molecules containing sensitive functional groups.
The following table provides a qualitative comparison of the expected performance of this compound with its alternatives in typical SN2 alkylation reactions with common nucleophiles like amines, phenols, and thiols.
| Alkylating Agent | Expected Reactivity | Rationale |
| This compound | Very Low | Significant steric hindrance from the β-tetrahydropyran ring severely restricts backside attack. |
| Oxan-4-ylmethyl p-toluenesulfonate | Very Low | Similar steric hindrance to the mesylate; the electronic effect of the tosylate leaving group is unlikely to overcome the steric barrier. |
| Oxan-4-ylmethyl 4-bromobenzenesulfonate | Very Low | Similar steric hindrance; the electronic effect of the brosylate is also insufficient to counteract the steric impediment. |
| Oxan-4-ylmethyl 2-nitrobenzenesulfonate | Very Low | While nosylates are excellent leaving groups, the steric hindrance of the electrophile remains the dominant factor, leading to very slow reaction rates. |
Cost-Benefit Analysis: When is it Worth Considering?
The primary advantage of using this compound is its low precursor cost. However, this initial economic benefit is likely to be overshadowed by the significant drawbacks in its reactivity.
The use of this sterically hindered reagent may only be justifiable under a very specific set of circumstances:
-
The tetrahydropyran-4-ylmethyl moiety is an indispensable structural component of the target molecule. If this specific fragment is crucial for the biological activity or desired properties of the final product and cannot be introduced via other, more efficient synthetic routes, then enduring the challenges of a slow alkylation may be necessary.
-
The nucleophile is highly reactive and unhindered. In some rare cases, a very potent and small nucleophile might be able to overcome the steric barrier to a limited extent, but this is not a general solution.
-
Harsh reaction conditions are tolerated by the substrate. If the molecule can withstand prolonged heating and potentially strong bases without degradation, then forcing the reaction to completion might be a viable, albeit inefficient, strategy.
Conclusion and Recommendations
For the vast majority of synthetic applications, the significant steric hindrance of this compound makes it a poor choice as a general alkylating agent. The initial cost savings on the sulfonylating agent are likely to be negated by the increased costs associated with longer reaction times, lower yields, and more complex purifications.
Researchers and drug development professionals are strongly advised to explore alternative synthetic strategies before resorting to the use of this compound. These may include:
-
Utilizing a different, less hindered linker to attach the tetrahydropyran moiety.
-
Employing alternative coupling chemistries that are less sensitive to steric hindrance.
-
Synthesizing the target molecule through a convergent approach where the tetrahydropyran fragment is introduced at a different stage of the synthesis.
Purity Analysis of Oxan-4-ylmethyl Methanesulfonate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the integrity and reproducibility of their work. In the synthesis of active pharmaceutical ingredients (APIs), even minute impurities can alter the intended biological activity, introduce toxicity, or affect the stability of the final compound. This guide provides a comparative analysis of "Oxan-4-ylmethyl methanesulfonate," a key building block in various synthetic pathways, from three hypothetical suppliers. The data presented herein is based on standard analytical techniques and serves to illustrate the critical importance of rigorous purity assessment.
The quality of starting materials directly impacts the success of research and development endeavors, particularly in the pharmaceutical industry where patient safety and drug efficacy are non-negotiable.[1][2][3][4] "this compound," as a sulfonate ester, belongs to a class of compounds that are recognized as potential genotoxic impurities (PGIs).[5][6][7] Their presence, even at trace levels, can pose a significant safety risk, making stringent purity control essential.[5][6]
This comparison guide outlines the purity profiles of "this compound" from three fictional suppliers: Alpha Chemicals, Beta Synthesis, and Gamma Fine-Chemicals. The analysis focuses on the presence of the principal compound and potential process-related impurities.
Comparative Purity Data
The following table summarizes the purity analysis of "this compound" from the three suppliers, as determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | Supplier A (Alpha Chemicals) | Supplier B (Beta Synthesis) | Supplier C (Gamma Fine-Chemicals) |
| Purity (HPLC, Area %) | 99.85% | 99.52% | 99.91% |
| Purity (qNMR, mol/mol %) | 99.7% | 99.4% | 99.8% |
| Impurity 1 (Oxan-4-ylmethanol) | 0.08% | 0.25% | 0.05% |
| Impurity 2 (Dithis compound) | Not Detected | 0.11% | Not Detected |
| Impurity 3 (Unidentified) | 0.07% | 0.12% | 0.04% |
| Residual Solvents (GC-MS) | < 0.01% | 0.05% (Toluene) | < 0.01% |
| Water Content (Karl Fischer) | 0.02% | 0.08% | 0.01% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start at 95% A, hold for 2 minutes, then ramp to 5% A over 15 minutes. Hold at 5% A for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 240°C at a rate of 10°C/min. Hold at 240°C for 5 minutes.
-
Injection: Split mode (10:1).
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 35-350.
-
Sample Preparation: A known amount of the sample is dissolved in a suitable solvent (e.g., DMSO) and analyzed directly.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference standard with a known purity (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).
-
Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure accurate quantification.
-
Data Processing: The purity is calculated by comparing the integral of a characteristic signal of "this compound" with the integral of a known signal from the internal standard.
Visualizing the Importance of Purity
The following diagrams illustrate the logical workflow for purity analysis and the potential impact of impurities in a drug development context.
References
- 1. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. techmate.co.uk [techmate.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. pqri.org [pqri.org]
- 6. [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Oxan-4-ylmethyl Methanesulfonate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Oxan-4-ylmethyl methanesulfonate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this harmful chemical.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] Proper handling and disposal are critical to prevent adverse health effects and environmental contamination.
Summary of Hazards and Handling
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed[3] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3] | Chemical-resistant gloves, lab coat.[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[3] | Safety glasses with side shields or chemical goggles.[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3] | Use in a well-ventilated area or under a chemical fume hood.[3] |
Experimental Protocol: Waste Segregation and Container Management
Proper segregation and management of chemical waste containers are the foundational steps for safe disposal. Follow this protocol for all waste streams containing this compound.
-
Waste Determination: All materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, vials, and cleaning materials), must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3][4]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste. The container must have a secure screw-top cap and be in good condition.[5] It is often best to use the original container if it is not compromised.
-
Labeling: Immediately label the hazardous waste container with a fully completed hazardous waste tag. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Harmful," "Irritant").
-
Waste Accumulation: Keep the waste container closed at all times except when adding waste.[4][5] Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[6][7]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
-
Initial Containment: At the point of generation, collect all waste containing this compound in a properly labeled, compatible hazardous waste container. This includes pure chemical, solutions, and contaminated materials.
-
Spill Management: In the event of a spill, immediately alert personnel in the area.[3] Wearing appropriate PPE, clean up the spill using dry, absorbent materials. Avoid generating dust.[3] Collect the cleanup residue in a sealed, labeled container for disposal as hazardous waste. Wash the spill area with soap and water.[3]
-
Storage in Satellite Accumulation Area (SAA): Store the sealed waste container in your laboratory's designated SAA. Ensure the SAA is away from general traffic and that the container is in secondary containment to catch any potential leaks.
-
Requesting Waste Pickup: Once the waste container is full, or before it has been in storage for the maximum allowable time (consult your institution's policy, often one year for SAAs), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service.[3][6] Do not move the hazardous waste to another laboratory or unapproved storage area.
-
Empty Container Disposal: An empty container that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3] After triple-rinsing and air-drying, the container labels must be defaced or removed before the container can be discarded as non-hazardous solid waste or recycled, in accordance with your institution's policies.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional local requirements.
References
- 1. 132291-95-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling Oxan-4-ylmethyl methanesulfonate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of Oxan-4-ylmethyl methanesulfonate (CAS No. 132291-95-3). Adherence to these guidelines is essential to ensure personnel safety and mitigate potential laboratory hazards.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical with the following classifications[1][2]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Immediate action is required in case of exposure. Always ensure that emergency equipment, including an eye wash station and safety shower, is readily accessible in the work area.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[5] | To prevent skin contact, as the substance is harmful and causes skin irritation.[1] |
| Eye and Face Protection | Chemical safety goggles meeting OSHA or EN 166 standards.[4] A face shield should be worn over goggles when there is a risk of splashing.[5] | To protect against serious eye irritation from splashes or aerosols.[1] |
| Body Protection | A long-sleeved laboratory coat, buttoned, and made of a non-polyester or non-acrylic material.[5][6] Consider a chemically resistant apron for larger quantities. | To protect skin from accidental contact. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4] If ventilation is insufficient or if dust/aerosols are generated, a NIOSH-approved respirator is required.[5][7] | To prevent inhalation, which can be harmful and cause respiratory irritation.[1] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[5] | To protect feet from spills. |
Step-by-Step Handling and a Safe Operational Workflow
-
Risk Assessment: Before beginning work, perform a thorough risk assessment for the planned experiment.
-
Fume Hood: Conduct all handling of this compound inside a certified chemical fume hood to ensure adequate ventilation.[4]
-
PPE Donning: Put on all required PPE as specified in the table above.
-
Weighing and Transfer: When weighing or transferring the substance, do so carefully to avoid generating dust or aerosols.[1]
-
Container Sealing: Keep the container tightly sealed when not in use.[1]
-
Avoid Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids.[8][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.[8] |
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the substance.[7] Avoid generating dust.[1]
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Wash the spill area thoroughly with soap and water.[8]
-
PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[1]
Storage and Disposal
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed and store locked up.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
-
Protect containers from physical damage.[1]
-
Dispose of waste in accordance with all local, state, and federal regulations.[1]
-
This material and its container must be disposed of as hazardous waste.[1]
-
Do not allow the chemical to enter drains or waterways.[1]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 132291-95-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. moltox.com [moltox.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


